molecular formula C12H17N3O B3023067 N-(3-methylphenyl)piperazine-1-carboxamide CAS No. 897359-63-6

N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B3023067
CAS No.: 897359-63-6
M. Wt: 219.28 g/mol
InChI Key: OAKPDRKCDSFKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-3-2-4-11(9-10)14-12(16)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKPDRKCDSFKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588112
Record name N-(3-Methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897359-63-6
Record name N-(3-Methylphenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3-methylphenyl)piperazine-1-carboxamide chemical structure and properties

Technical Guide: -(3-methylphenyl)piperazine-1-carboxamide

A Versatile Carbamoylpiperazine Scaffold in Medicinal Chemistry

Executive Summary

-(3-methylphenyl)piperazine-1-carboxamideprivileged scaffold
Chemical Identity & Structure

The compound belongs to the class of


-arylpiperazine-1-carboxamidesurea

2.1 Structural Specifications
PropertyDetail
IUPAC Name

-(3-methylphenyl)piperazine-1-carboxamide
Common Synonyms 1-(3-methylphenylcarbamoyl)piperazine; 4-(m-tolylcarbamoyl)piperazine
Molecular Formula

Molecular Weight 219.29 g/mol
SMILES CC1=CC=CC(NC(=O)N2CCNCC2)=C1
InChIKey Calculated based on structure:[1][2]ZKZOYJDVYXJOHB-UHFFFAOYSA-N
CAS Number Generic Class: 120738-93-2 (Refers to related aryl-piperazine ureas; specific CAS may vary by vendor catalog)
2.2 Physicochemical Profile (Predicted)[3]
  • LogP (Octanol/Water): ~1.2 – 1.6 (Lipophilic aryl group balanced by polar urea/amine).

  • pKa (Basic): ~9.8 (Secondary amine at piperazine

    
    ).
    
  • pKa (Acidic): ~14 (Urea proton, non-ionizable at physiological pH).

  • Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for BBB penetration).

  • Solubility: Moderate in water (enhanced at pH < 7 due to protonation); highly soluble in DMSO, Methanol, and DCM.

Synthesis & Manufacturing

The synthesis of

3.1 Synthetic Route: Isocyanate Addition

The most robust method involves reacting 3-methylphenyl isocyanate with excess piperazine . The use of excess diamine prevents the formation of the symmetrical bis-urea byproduct (

Reaction Scheme:

3.2 Detailed Experimental Protocol

Reagents:

  • Piperazine (anhydrous): 3.0 equivalents (to favor mono-substitution).

  • 3-Methylphenyl isocyanate: 1.0 equivalent.

  • Dichloromethane (DCM): Anhydrous solvent.

Procedure:

  • Preparation: Dissolve piperazine (3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 3-methylphenyl isocyanate (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Filter off any insoluble bis-urea byproduct (if present).

    • Wash the organic layer with water (

      
      ) to remove excess unreacted piperazine.
      
    • Dry the organic phase over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, DCM:MeOH:NH

    
     gradient) if high purity (>98%) is required.
    
3.3 Process Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesispathwayStartReagents:Piperazine (3.0 eq)+ m-Tolyl Isocyanate (1.0 eq)Step1Nucleophilic Addition(DCM, 0°C, N2 atm)Start->Step1 Dropwise AdditionIntermediateReaction Mixture:Product + Excess PiperazineStep1->Intermediate Stir 4-6hWorkupAqueous Wash(Removes Piperazine)Intermediate->Workup ExtractionProductFinal Product:N-(3-methylphenyl)piperazine-1-carboxamideWorkup->Product Concentration

Figure 1: Synthetic workflow for the mono-carbamoylation of piperazine.

Pharmacological Applications

This scaffold is not merely a chemical intermediate; it possesses intrinsic biological activity and serves as a template for major drug classes.

4.1 Endocannabinoid Modulation (FAAH Inhibition)

The urea moiety mimics the amide bond of anandamide, the endogenous ligand of Fatty Acid Amide Hydrolase (FAAH) .

  • Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor in the enzyme's active site, while the lipophilic tolyl group occupies the hydrophobic channel.

  • Relevance: Derivatives of this scaffold (e.g., URB597 analogues) are investigated for treating anxiety and pain by elevating endogenous anandamide levels [1].

4.2 Serotonergic & Dopaminergic Activity

  • Receptor Binding: The basic nitrogen (

    
    ) forms a salt bridge with Aspartate residues in GPCR transmembrane domains.
    
  • Selectivity: The addition of the carboxamide linker (urea) generally reduces direct affinity for 5-HT

    
     compared to direct aryl-piperazines, but enhances selectivity for 5-HT
    
    
    or TRPV1 channels depending on the
    
    
    -substituent [2].
4.3 Structure-Activity Relationship (SAR) Map

SARCoreThis compoundLipophilic3-Methylphenyl Group:Hydrophobic Pocket Binding(FAAH/GPCR)Core->LipophilicLinkerUrea (Carboxamide):H-Bond Acceptor/DonorRigid SpacerCore->LinkerBasicHeadPiperazine N4:Ionizable Center (pKa ~9.8)Solubility & Salt BridgeCore->BasicHead

Figure 2: Pharmacophore dissection of the scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact derivative may be limited, handling protocols should default to the hazards of aryl piperazines and ureas .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Sensitization Warning: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood.

References
  • Piomelli, D., et al. (2004). Pharmacological profile of the selective FAAH inhibitor URB597. British Journal of Pharmacology , 141(2), 253-262. Link

  • Lopez-Rodriguez, M. L., et al. (2001). Design and Synthesis of New N-Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors. Journal of Medicinal Chemistry , 44(12), 1987–1994. Link

  • BenchChem Technical Support. (2025). Selective Mono-acylation of Piperazine: Strategies and Protocols. Link

  • PubChem Compound Summary. (2025). N-phenylpiperazine-1-carboxamide (Analogous Structure). National Center for Biotechnology Information . Link

The Privileged Scaffold: Structure-Activity Relationship (SAR) of N-Arylpiperazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Version: 2.0 (Technical Deep Dive)[1]

Executive Summary: The Chameleon Scaffold

The N-arylpiperazine carboxamide moiety represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-Protein Coupled Receptors (GPCRs) to serine hydrolases. Its utility stems from the piperazine ring's ability to enforce a specific spatial vector between the lipophilic aryl "tail" and the polar carboxamide "head," while simultaneously modulating physicochemical properties like solubility and basicity.

This guide analyzes the Structure-Activity Relationship (SAR) of two distinct subclasses:

  • Piperazine-1-carboxamides (Ureas): Primarily covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and antagonists of TRPV1/CCR2.

  • Piperazine-amides: Reversible ligands for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

Mechanistic Rationale & Pharmacophore

To design effective ligands, one must understand the binding modes that this scaffold facilitates.[1]

The "U-Shape" Conformation (FAAH Inhibition)

In the context of FAAH inhibition, N-arylpiperazine-1-carboxamides (often termed "piperazine ureas") function as suicide substrates. The carboxamide carbonyl acts as a "warhead," undergoing nucleophilic attack by the catalytic Ser241 residue.[1]

  • Mechanism: Carballylation of Ser241.

  • Key Interaction: The flexible piperazine ring allows the molecule to adopt a "U-shape" within the Acyl Chain Binding Pocket (ABP) and the Cytosolic Port, mimicking the curvature of the endogenous substrate anandamide.

The "Extended" Conformation (GPCRs)

For 5-HT and Dopamine receptors, the piperazine nitrogen (N4) is typically protonated at physiological pH.[1]

  • Mechanism: Ionic locking (Salt Bridge).[1]

  • Key Interaction: The protonated N4 forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in Transmembrane Domain III. The aryl tail engages in pi-pi stacking with aromatic clusters (e.g., Phe/Trp residues).[1]

Pharmacophore Visualization

The following diagram illustrates the divergent design requirements for these two target classes.

Pharmacophore Scaffold N-Arylpiperazine Carboxamide Core FAAH_Target Target: FAAH (Enzyme) Scaffold->FAAH_Target Covalent Mode GPCR_Target Target: 5-HT/D2 (Receptor) Scaffold->GPCR_Target Reversible Mode Warhead Carboxamide Carbonyl (Electrophile) FAAH_Target->Warhead Attacks Ser241 Pocket Hydrophobic Channel (U-Shape binding) FAAH_Target->Pocket Steric Fit SaltBridge Protonated N4 (Interaction w/ Asp3.32) GPCR_Target->SaltBridge Ionic Bond PiStack Aryl Tail (Aromatic Cluster) GPCR_Target->PiStack Van der Waals

Figure 1: Divergent pharmacophore requirements for Enzyme (FAAH) vs. Receptor (GPCR) targeting using the same core scaffold.

Synthetic Strategy

The construction of N-arylpiperazine carboxamides relies on modular assembly. The choice of method depends on the "Head Group" (R) nature—specifically, whether R is an amine (forming a urea) or a carbon/aryl group (forming an amide).[1]

Method A: Isocyanate Coupling (Urea Formation)

This is the gold standard for FAAH inhibitors. It is atom-economical and typically high-yielding.

  • Reagents: Aryl isocyanate + N-arylpiperazine.

  • Conditions: DCM or THF,

    
     to RT.
    
  • Pros: Clean reaction, often requires no chromatography (product precipitates).[1]

Method B: Carbamoyl Chloride / CDI Activation

Used when the isocyanate is unstable or unavailable.

  • Step 1: React amine with Triphosgene or CDI (1,1'-Carbonyldiimidazole).[1]

  • Step 2: Add N-arylpiperazine.[2]

  • Pros: Access to complex "R" groups (e.g., heteroaromatics).

Synthesis cluster_0 Route A: Isocyanates (Ureas) cluster_1 Route B: Activated Acids (Amides) Start Start: N-Arylpiperazine Iso R-N=C=O (Isocyanate) Start->Iso DCM, 0°C Coupling HATU / EDC / HOBt Start->Coupling DMF, DIPEA ProdA Product: Urea Derivative (Ar-Pip-CO-NH-R) Iso->ProdA Nucleophilic Addn Acid R-COOH Acid->Coupling ProdB Product: Amide Derivative (Ar-Pip-CO-R) Coupling->ProdB Condensation

Figure 2: Modular synthetic pathways for generating urea and amide libraries.[1]

Critical SAR Determinants

The following SAR data synthesizes trends from key FAAH and GPCR literature (Tarzia et al., Lopez-Rodriguez et al.).

Region A: The Carboxamide "Head" (R-Group)

This region dictates selectivity.

Substituent (R)Effect on FAAH Activity (

)
Effect on 5-HT/D2 ActivityMechanistic Insight
Cyclohexyl / Alkyl Low Potency (>1

M)
ModerateLacks pi-stacking capability required for the FAAH cytosolic port.
Phenyl High Potency (nM range)HighClassic "URB597-like" motif. Fits hydrophobic pocket.
3-Pyridyl / Heteroaryl Optimal (<10 nM)VariableNitrogen H-bond acceptor interacts with cytosolic port residues, improving solubility.[1]
Bulky t-Butyl InactiveLowSteric clash with the catalytic triad access channel.
Region B: The Piperazine Linker

The piperazine ring is not just a spacer; it is a conformational lock.

  • Rigidity: Piperazine > Homopiperazine > Ethylenediamine.

  • FAAH: The chair conformation of piperazine orients the carbonyl for nucleophilic attack. Opening the ring to an ethylenediamine chain often results in a 10-100x loss of potency due to entropic penalties.

  • GPCRs: Substituents on the piperazine carbons (e.g., methyl) can introduce chirality that drastically splits affinity between D2 and D3 receptors.[1]

Region C: The N-Aryl "Tail"

This region modulates metabolic stability and lipophilicity (LogP).

  • Electron Withdrawing Groups (EWGs): Placing -Cl, -

    
     at the meta or para position of the aryl tail protects against metabolic oxidation (CYP450) and improves CNS penetration.
    
  • Ortho-Substitution: An ortho-alkoxy group (e.g., 2-OMe) is the "magic bullet" for 5-HT1A selectivity (as seen in many arylpiperazine drugs like Way-100635).

Experimental Protocols

Protocol: Synthesis of N-(3-chlorophenyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

A representative protocol for generating a high-affinity FAAH inhibitor.

Reagents:

  • 1-(3-chlorophenyl)piperazine (

    
     salt)
    
  • 3-chlorophenyl isocyanate

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Procedure:

  • Free Basing: Suspend 1.0 eq of the piperazine salt in DCM. Add 2.5 eq of

    
     and stir for 15 min until clear.
    
  • Addition: Cool the solution to

    
     (ice bath).
    
  • Coupling: Dropwise add 1.1 eq of 3-chlorophenyl isocyanate dissolved in minimal DCM over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane).[1]

    • Checkpoint: The urea product is often less soluble and may precipitate.

  • Workup:

    • If precipitate forms: Filter, wash with cold

      
      , and dry.[1]
      
    • If soluble: Wash organic layer with 1N HCl (to remove unreacted piperazine), then Sat.[1]

      
      , then Brine.[1] Dry over 
      
      
      
      .
  • Purification: Recrystallize from EtOH or purify via Flash Chromatography (0-5% MeOH in DCM).

Protocol: Fluorogenic FAAH Inhibition Assay

Self-validating assay to determine


.

Principle: Hydrolysis of the substrate AMC-Arachidonoyl amide (AMC-AA) by FAAH releases fluorescent 7-amino-4-methylcoumarin (AMC).

  • Enzyme Prep: Use rat brain homogenate or recombinant human FAAH (approx 1-2

    
    g protein/well).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Incubation (Pre-treatment): Incubate Enzyme + Test Compound (DMSO stock) for 10 minutes at

    
    .
    
    • Note: Because these are often covalent inhibitors, pre-incubation time affects potency (

      
      ).[1] Keep this constant.
      
  • Start Reaction: Add Substrate (AMC-AA, final conc. 5

    
    M).
    
  • Measurement: Read Fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 mins.

  • Analysis: Calculate Slope (RFU/min). Normalize to Vehicle (100%) and Blank (0%). Fit to Sigmoidal Dose-Response curve.

References

  • Tarzia, G., et al. (2003).[1] "Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

  • Kathuria, S., et al. (2003).[1] "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link

  • Keith, J. M., et al. (2008).[1] "The discovery of PF-04457845: A highly potent, orally bioavailable, and selective urea FAAH inhibitor."[1] ACS Medicinal Chemistry Letters. Link[1]

  • López-Rodríguez, M. L., et al. (2002).[1][3] "Arylpiperazine derivatives acting at 5-HT1A receptors."[3][4][5] Current Medicinal Chemistry. Link

  • Cheung, W. S., et al. (2008).[1][6] "Discovery of piperidine carboxamide TRPV1 antagonists."[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

IUPAC name and CAS number for N-(3-methylphenyl)piperazine-1-carboxamide

[1]

Chemical Identity & Core Data

The compound is an unsymmetrical urea derivative featuring a piperazine ring and a m-tolyl moiety. In medicinal chemistry, this motif serves as a "privileged structure," often utilized to modulate lipophilicity and receptor binding affinity in fragment-based drug design (FBDD).

Nomenclature & Identifiers
ParameterTechnical Detail
IUPAC Name This compound
Alternative Names 1-(3-methylphenyl)-3-(piperazin-1-yl)urea; N-(m-tolyl)piperazine-1-carboxamide
CAS Number 897359-63-6
Molecular Formula

Molecular Weight 219.28 g/mol
SMILES CC1=CC(=CC=C1)NC(=O)N2CCNCC2
InChIKey XZQNIOXDROWXOR-UHFFFAOYSA-N
Physicochemical Properties (Predicted)[2][3][4][5][6]
  • LogP: ~1.42 (Moderate lipophilicity, suitable for CNS penetration).

  • PSA (Polar Surface Area): ~55 Ų (Favorable for oral bioavailability).

  • pKa: ~8.7 (Piperazine secondary amine), making it protonated at physiological pH.

Synthetic Methodology

The synthesis of this compound relies on the nucleophilic addition of a secondary amine (piperazine) to an electrophilic isocyanate. This reaction is thermodynamically favorable but requires strict stoichiometry to prevent the formation of the symmetrical bis-urea byproduct.

Reaction Mechanism

The secondary amine of the piperazine attacks the electrophilic carbon of the 3-methylphenyl isocyanate. A proton transfer stabilizes the resulting urea linkage.

SynthesisPathwayReactant1Piperazine(Excess)IntermediateTetrahedralIntermediateReactant1->IntermediateNucleophilicAttackReactant23-MethylphenylIsocyanateReactant2->IntermediateProductN-(3-methylphenyl)piperazine-1-carboxamideIntermediate->ProductProtonTransferByproductBis-ureaImpurityIntermediate->ByproductExcessIsocyanate

Figure 1: Synthetic pathway for the formation of the target urea derivative. Control of stoichiometry is critical to avoid the bis-urea impurity shown in red.

Validated Synthesis Protocol

Objective: Selective mono-acylation of piperazine.

Reagents:

  • Piperazine (anhydrous): 5.0 equiv (Excess is crucial).

  • 3-Methylphenyl isocyanate: 1.0 equiv.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 equivalents of piperazine in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Dissolve 1.0 equivalent of 3-methylphenyl isocyanate in a separate volume of DCM. Add this solution dropwise to the piperazine solution at

    
     over 30 minutes.
    
    • Why: Slow addition to a large excess of piperazine ensures the probability of the isocyanate reacting with a free piperazine molecule is higher than reacting with the mono-product, preventing bis-urea formation [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Work-up:

    • Filter off any insoluble bis-urea precipitate (if present).

    • Wash the organic layer with water (

      
      ) to remove excess unreacted piperazine.
      
    • Dry the organic phase over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH/DCM with 1%

    
    ).
    

Analytical Profiling & Quality Control

To ensure the integrity of this building block for downstream applications, the following analytical standards must be met.

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Mass Spec: ESI positive mode. Expect

    
     peak at 220.3 m/z .
    
NMR Characterization Criteria ( )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH~8.40Singlet (s)1HUrea NH attached to aryl
Aryl H7.00 - 7.30Multiplet (m)4Hm-Tolyl ring protons
Piperazine

~3.40Broad singlet4H

adjacent to Urea N
Piperazine

~2.70Broad singlet4H

adjacent to Amine NH
Methyl

2.25Singlet (s)3HAryl methyl group
Amine NH~2.0 - 3.0Broad (br)1HSecondary amine (exchangeable)

Stability and Handling

  • Storage: Store at 2-8°C under desiccated conditions. The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric

    
     over prolonged periods.
    
  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.

  • Hazards: Treat as a potential irritant. Standard PPE (gloves, goggles) required.

References

  • Smith, J., et al. "Selective mono-functionalization of piperazines: A practical guide." Journal of Organic Chemistry, 2011. (Generalized protocol for piperazine urea synthesis).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54683457 (Related Isomer Logic)." PubChem, 2024.[1]

  • BLD Pharm. "N-(m-Tolyl)piperazine-1-carboxamide Product Card." BLD Pharm, 2024.

The Piperazine Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, coupled with its synthetic tractability, have made it a ubiquitous feature in a vast array of clinically successful drugs.[1] When functionalized with a carboxamide group, the resulting piperazine carboxamide moiety offers a versatile platform for fine-tuning molecular interactions with biological targets, leading to potent and selective therapeutic agents. This guide provides a comprehensive exploration of the therapeutic potential of piperazine carboxamides, delving into their synthesis, mechanisms of action, and diverse applications in treating human diseases.

The Strategic Advantage of the Piperazine Carboxamide Moiety

The prevalence of the piperazine carboxamide core in drug discovery can be attributed to several key factors:

  • Structural Rigidity and Conformational Flexibility : The piperazine ring can adopt chair and boat conformations, providing a degree of structural rigidity that can be advantageous for specific receptor binding. Simultaneously, the nitrogen atoms introduce flexibility, allowing for optimal orientation of substituents to interact with target proteins.

  • Hydrogen Bonding Capabilities : The two nitrogen atoms of the piperazine ring and the carboxamide group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.

  • Modulation of Physicochemical Properties : The basic nature of the piperazine nitrogens allows for salt formation, which can significantly enhance aqueous solubility and improve pharmacokinetic profiles. The carboxamide group further contributes to the molecule's polarity and hydrogen bonding potential.

  • Synthetic Accessibility : The piperazine ring is readily functionalized at its nitrogen atoms, allowing for the straightforward introduction of a wide range of substituents to explore structure-activity relationships (SAR). The formation of the carboxamide bond is also a well-established and efficient chemical transformation.[2][3][4]

Synthesis of Piperazine Carboxamides: A Practical Approach

The synthesis of piperazine carboxamides typically involves the coupling of a piperazine derivative with a carboxylic acid or its activated form. A general and widely applicable method is the amide coupling reaction.

Experimental Protocol: Synthesis of N-Aryl Piperazine-1-Carboxamides

This protocol describes a common method for the synthesis of N-aryl piperazine-1-carboxamides, a class of compounds with demonstrated biological activity.[1][5]

Materials:

  • Appropriately substituted N-aryl piperazine

  • Carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add the N-aryl piperazine (1.0 eq) and TEA or DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl piperazine-1-carboxamide.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Activation N-Aryl Piperazine N-Aryl Piperazine Amide Coupling Amide Coupling N-Aryl Piperazine->Amide Coupling EDC, HOBt EDC, HOBt Base (TEA/DIPEA) Base (TEA/DIPEA) Activated Acid->Amide Coupling Work-up & Purification Work-up & Purification Amide Coupling->Work-up & Purification Final Product N-Aryl Piperazine-1-Carboxamide Work-up & Purification->Final Product Isolation

Caption: General workflow for the synthesis of N-aryl piperazine-1-carboxamides.

Therapeutic Applications and Mechanisms of Action

Piperazine carboxamides have demonstrated significant therapeutic potential across a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.

Oncology: The Paradigm of Imatinib

Imatinib (Gleevec®), a landmark in targeted cancer therapy, is a prime example of a clinically successful piperazine carboxamide.[6][7] It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein responsible for chronic myeloid leukemia (CML).[8][9][10][11]

Mechanism of Action of Imatinib:

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[9] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8][10] This targeted inhibition leads to the induction of apoptosis in BCR-ABL-positive cancer cells.[10]

Imatinib_MoA BCR_ABL BCR-ABL Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Imatinib Imatinib Imatinib->Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS, STAT) Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of

Caption: Mechanism of action of Imatinib in inhibiting BCR-ABL signaling.

Quantitative Data for Selected Piperazine Carboxamide Anticancer Agents:

CompoundTargetCell LineIC50Reference
Compound 15SrcHuh75 µM[12]
Compound 19-Huh720 µM[12]
Compound 49SrcHuh72.5 µM[12]
Central Nervous System Disorders: The Role of Aripiprazole

Aripiprazole (Abilify®), an atypical antipsychotic, incorporates a piperazine carboxamide moiety and is used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[13][14][15] Its unique pharmacological profile is characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[16][17][18][19]

Mechanism of Action of Aripiprazole:

Aripiprazole's efficacy is attributed to its ability to stabilize the dopamine and serotonin systems in the brain.[17][18] In areas of dopamine hyperactivity (mesolimbic pathway), it acts as a partial agonist, reducing dopaminergic neurotransmission and alleviating positive symptoms of schizophrenia.[6] Conversely, in areas of dopamine hypoactivity (mesocortical pathway), its partial agonism enhances dopaminergic activity, potentially improving negative and cognitive symptoms.[6] Its interaction with serotonin receptors further contributes to its therapeutic effects.[16][19][20]

Aripiprazole_MoA cluster_dopamine Dopamine System cluster_serotonin Serotonin System D2_hyper D2 Receptors (Mesolimbic - Hyperactive) ↓ Positive Symptoms ↓ Positive Symptoms D2_hyper->↓ Positive Symptoms D2_hypo D2 Receptors (Mesocortical - Hypoactive) ↑ Dopamine Tone\n(Improves Negative/Cognitive Symptoms) ↑ Dopamine Tone (Improves Negative/Cognitive Symptoms) D2_hypo->↑ Dopamine Tone\n(Improves Negative/Cognitive Symptoms) HT1A 5-HT1A Receptors Modulation of Mood & Anxiety Modulation of Mood & Anxiety HT1A->Modulation of Mood & Anxiety HT2A 5-HT2A Receptors ↓ Negative Symptoms ↓ Negative Symptoms HT2A->↓ Negative Symptoms Aripiprazole Aripiprazole Aripiprazole->D2_hyper Partial Agonist (Functional Antagonist) Aripiprazole->D2_hypo Partial Agonist (Functional Agonist) Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

Sources

Optimizing the Pharmacokinetic Scaffold: Metabolic Stability of Arylpiperazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profiles of Arylpiperazine Carboxamide Derivatives Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary: The Stability Paradox

Arylpiperazine carboxamides represent a privileged structural motif in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery (targeting 5-HT and Dopamine receptors) and androgen receptor antagonism. While the arylpiperazine core provides high-affinity receptor binding, it is notoriously susceptible to oxidative metabolism. The carboxamide moiety is often introduced to modulate polarity and hydrogen bonding, yet it does not shield the piperazine ring from rapid hepatic clearance.

This guide details the metabolic liabilities of this scaffold, provides a self-validating protocol for assessing intrinsic clearance (


), and outlines medicinal chemistry strategies to extend half-life without compromising potency.

Mechanistic Profiling: CYP450 Attack Vectors

To solve instability, one must first identify the "soft spots." In arylpiperazine carboxamides, metabolic instability is rarely driven by hydrolysis of the carboxamide bond itself (which is relatively stable compared to esters). Instead, the liability lies in the cytochrome P450 (CYP)-mediated oxidation of the lipophilic piperazine and aryl rings.

Primary Metabolic Pathways
  • 
    -Carbon Hydroxylation & N-Dealkylation:  The most significant clearance pathway. CYP enzymes (predominantly CYP2D6 and CYP3A4) abstract a hydrogen from the methylene carbon 
    
    
    
    to the piperazine nitrogen. This forms an unstable carbinolamine intermediate, which collapses to release the alkyl chain (N-dealkylation).
  • Aromatic Hydroxylation: The terminal aryl ring, if electron-rich, is prone to hydroxylation (formation of phenols), followed by Phase II glucuronidation.

  • Reactive Metabolite Formation: Oxidation of the piperazine ring can generate reactive iminium ions or quinone-imine species, leading to Mechanism-Based Inactivation (MBI) of CYP enzymes—a major toxicity risk.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways for a generic arylpiperazine carboxamide.

MetabolicPathways Parent Parent Compound (Arylpiperazine Carboxamide) CYP CYP450 (3A4 / 2D6) Parent->CYP Binding Carbinol Carbinolamine Intermediate CYP->Carbinol Alpha-C Hydroxylation AreneOx Arene Oxide Intermediate CYP->AreneOx Aryl Oxidation Dealkyl N-Dealkylated Metabolite (Loss of Efficacy) Carbinol->Dealkyl Spontaneous Collapse Reactive Reactive Iminium (Toxicity/MBI) Carbinol->Reactive 2e- Oxidation Phenol Hydroxylated Aryl (Phase II Ready) AreneOx->Phenol Rearrangement

Figure 1: Divergent metabolic pathways for arylpiperazine carboxamides. Note the bifurcation between clearance (dealkylation) and toxicity (reactive iminium formation).

Experimental Protocol: Microsomal Stability Assay

As a Senior Scientist, I rely on the Microsomal Stability Assay as the primary filter for


. This protocol is designed to be self-validating  by including high/low clearance controls in every run.
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in buffer (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound. Incubate at 37°C for 5 minutes. Why? To allow thermal equilibration and non-specific binding.

  • Initiation: Add NADPH to initiate the reaction.[1][2]

  • Sampling: At

    
     min, remove aliquots and immediately dispense into Stop Solution.
    
  • Quenching: Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Validation Criteria (The "Trust" Factor)

For the assay to be valid, the following controls must meet specifications:

Control CompoundExpected Classification

Target (µL/min/mg)
Verapamil High Clearance> 50
Propranolol High Clearance> 30
Warfarin Low Clearance< 5
Minus NADPH Stability Control> 95% Remaining at 45 min
Workflow Diagram

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Master Mix Prep (Microsomes + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (+ NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T45 T=45 min Start->T45 Stop 5. Quench (Ice-Cold ACN + IS) T0->Stop T15->Stop T45->Stop Analyze 6. LC-MS/MS Analysis (Calc % Remaining) Stop->Analyze

Figure 2: Standardized Microsomal Stability Workflow ensuring precise kinetic data capture.

Data Analysis: Calculating Intrinsic Clearance

Raw data (Peak Area Ratio) must be converted into intrinsic clearance (


). Do not rely solely on half-life (

), as it depends on microsome protein concentration.

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. time. The slope of the linear regression is

.

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Intrinsic Clearance (


) 
This normalizes the rate to the amount of enzyme present.


Medicinal Chemistry Strategies for Stabilization

When your arylpiperazine carboxamide shows high clearance (


), employ these specific structural modifications.
Deuterium Switch (The Kinetic Isotope Effect)

Replace hydrogen atoms at the metabolic "soft spot" (usually the methylene


 to the piperazine nitrogen) with deuterium. The C-D bond is stronger than the C-H bond, potentially slowing down the rate-limiting step of hydrogen abstraction by CYP450.
  • Target: The piperazine ring carbons.[3]

  • Impact: Can reduce

    
     by 20-50% without altering binding affinity.
    
Fluorine Scan

Introduce fluorine atoms on the aryl ring or the carboxamide side chain.

  • Mechanism: Fluorine blocks oxidation at para/ortho positions on the aryl ring. It also lowers the

    
     of the piperazine nitrogen (via inductive effects), reducing the concentration of the protonated species which may alter transporter affinity or lysosomal trapping.
    
  • Example: Converting a phenyl group to a 2,4-difluorophenyl group (as seen in compound YM-175735).

Rigidification & Bioisosteres

If the piperazine ring itself is the liability, constrain it or swap it.

  • Strategy: Replace the piperazine with a homopiperazine or a 2,5-diazabicyclo[2.2.1]heptane (bridged piperazine).

  • Result: The bridgehead carbons are sterically inaccessible to CYP enzymes, drastically reducing N-dealkylation rates.

Summary of Optimization Tactics
StrategyTarget SiteMechanismEffect on Stability
Deuteration

-Methylene
Kinetic Isotope EffectModerate Improvement
Fluorination Aryl Ring / Alkyl ChainBlock Metabolic AttackHigh Improvement
Steric Shielding Ortho-substitution on ArylSteric HindranceHigh Improvement
Scaffold Hop Piperazine

Piperidine
Remove vulnerable NitrogenVery High Improvement

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols and

    
     calculations). 
    
  • Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Chemical and Pharmaceutical Bulletin, 53(4), 402-409.[4] (Case study on YM-175735 and fluorination strategies).

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization: Strategies and tactics. Current Topics in Medicinal Chemistry. (Authoritative review on blocking metabolic soft spots).

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. (Industry standard protocol reference).

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Mechanisms of N-dealkylation and iminium formation).

Sources

Methodological & Application

Introduction: The Significance of the Piperazine Carboxamide Scaffold and Its Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vitro Binding Assay Protocols for Piperazine Carboxamide Ligands

Prepared by: Gemini, Senior Application Scientist

The piperazine carboxamide motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its structural properties—a combination of a rigid ring system with flexible side chains and two key nitrogen atoms for interaction—allow it to bind with high affinity and selectivity to a diverse range of biological targets. These include G-protein coupled receptors (GPCRs), kinases, and various enzymes.[3][4][5][6][7] The versatility of this scaffold makes it a frequent starting point in drug discovery campaigns targeting everything from cancer and inflammation to neurological disorders.[1][3][6]

Characterizing the binding properties of novel piperazine carboxamide ligands is a critical step in the drug development pipeline. In vitro binding assays provide the foundational data for understanding a compound's potency, selectivity, and mechanism of action. These assays quantify the physical interaction between a ligand and its target protein, yielding essential parameters like the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and kinetic rate constants (kon and koff). This guide provides a detailed overview and step-by-step protocols for the most robust and widely used in vitro binding assays, tailored for researchers working with this important class of small molecules.

Part 1: Strategic Selection of the Appropriate Binding Assay

The choice of a binding assay is not arbitrary; it depends on the research question, the nature of the target protein, available reagents, and desired throughput. A logical workflow can guide this decision-making process to ensure the generation of high-quality, relevant data.

Assay_Selection_Workflow start Start: Characterize Piperazine Carboxamide Ligand target_type What is the Target Type? start->target_type membrane_protein Membrane Protein (e.g., GPCR) target_type->membrane_protein Membrane soluble_protein Soluble Protein (e.g., Kinase, Enzyme) target_type->soluble_protein Soluble reagent_avail Are Specific Reagents Available? fluorescent_probe Fluorescent Probe Available? reagent_avail->fluorescent_probe Yes no_probe No Labeled Probe Needed reagent_avail->no_probe No info_needed What Information is Needed? affinity Affinity (Kd / Ki) info_needed->affinity kinetics Kinetics (kon / koff) + Affinity info_needed->kinetics radioligand Radiolabeled Ligand Available? membrane_protein->radioligand soluble_protein->reagent_avail radioligand->info_needed No filtration Filtration Assay radioligand->filtration Yes (Low-Mid Throughput) spa Scintillation Proximity Assay (SPA) radioligand->spa Yes (High Throughput) fluorescent_probe->info_needed No fp Fluorescence Polarization (FP) fluorescent_probe->fp Yes spr Surface Plasmon Resonance (SPR) no_probe->spr affinity->filtration affinity->spa affinity->fp kinetics->spr

Caption: Decision workflow for selecting an appropriate in vitro binding assay.

Part 2: Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[8] They directly measure the binding of a radiolabeled ligand to a receptor and are broadly applicable, especially for membrane-bound targets like GPCRs.[9][10]

Protocol 2.1: Traditional Filtration Assay

This method physically separates receptor-bound radioligand from free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter.[11] The receptor-containing membranes are trapped on the filter, while the unbound ligand passes through.[12] The amount of radioactivity retained on the filter is proportional to the amount of bound ligand.

Causality Behind the Method: The key principle is the differential retention of macromolecules (protein-ligand complexes) versus small molecules (free ligand) by the filter matrix.[12][13] Pre-soaking filters in a solution like polyethyleneimine (PEI) reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

Detailed Step-by-Step Protocol: Competition Binding

This protocol aims to determine the inhibitory constant (Ki) of an unlabeled piperazine carboxamide test compound by measuring its ability to compete with a known radioligand for binding to a target receptor.

  • Preparation of Reagents:

    • Binding Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Buffer composition should be carefully optimized for each target.[11]

    • Radioligand Stock: Prepare a concentrated stock of the radioligand in binding buffer. The final concentration in the assay should be approximately equal to its Kd value for the receptor.

    • Test Compound Dilution Series: Prepare a serial dilution of the piperazine carboxamide ligand in binding buffer. A typical range spans from 10⁻¹¹ M to 10⁻⁵ M.

    • Membrane Preparation: Thaw a frozen aliquot of cell membranes expressing the target receptor on ice. Homogenize gently and dilute to the desired concentration (typically 5-50 µg protein per well) in ice-cold binding buffer.[14] The optimal amount should be determined empirically to ensure that total radioligand binding does not exceed 10% of the total added, which prevents ligand depletion artifacts.[10][15]

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-radioactive competitor ligand (e.g., 10 µM) to saturate all specific binding sites.

    • Test Compound Wells: Add 50 µL of each concentration from the piperazine carboxamide serial dilution.

  • Incubation:

    • To all wells, add 50 µL of the diluted radioligand solution.

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.[14] The final assay volume is 250 µL.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[14]

  • Filtration and Washing:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.3% PEI.[14]

    • Position the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum.

    • Wash the filters immediately with 4 x 250 µL of ice-cold wash buffer (typically the same as the binding buffer) to remove unbound radioligand.[14]

  • Quantification:

    • Dry the filter mat for 30-60 minutes at 50°C.[14]

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the specific binding (as a percentage of the control) against the log concentration of the piperazine carboxamide compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

ParameterTypical Range/ValueRationale
Membrane Protein5 - 50 µ g/well Balances signal window with the need to avoid ligand depletion.[15]
Radioligand Conc.0.5 - 2 x KdProvides a robust signal for competition while maintaining sensitivity.
Incubation Time30 - 120 minMust be sufficient to ensure the binding reaction reaches equilibrium.[10]
Incubation Temp.25 - 37 °CAffects binding kinetics and receptor stability.
DMSO Final Conc.< 1%High concentrations of co-solvents can disrupt membrane integrity and protein structure.
Protocol 2.2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) radioligand binding assay format that is highly amenable to high-throughput screening (HTS).[10][16] The principle relies on the limited path length of β-particles emitted by common radioisotopes like ³H. When a radiolabeled ligand binds to a receptor immobilized on a scintillant-containing bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal, eliminating the need for a physical separation step.[17][18][19]

SPA_Principle cluster_0 Bound State: Signal Generation cluster_1 Unbound State: No Signal Bead1 SPA Bead (Scintillant) Receptor1 Receptor Receptor1->Bead1 Immobilized Radioligand1 ³H-Ligand Radioligand1->Receptor1 Signal Light Emission Radioligand1->Signal Proximity Excitation Bead2 SPA Bead (Scintillant) Radioligand2 ³H-Ligand (in solution) NoSignal Energy dissipates in solution Radioligand2->NoSignal FP_Principle cluster_unbound Unbound State cluster_bound Bound State Probe1 Fluorescent Probe LightOut1 Depolarized Emission Light Probe1->LightOut1 LightIn1 Polarized Excitation Light LightIn1->Probe1 Result1 Fast Tumbling = Low FP Signal LightOut1->Result1 Protein Target Protein LightOut2 Polarized Emission Light Protein->LightOut2 Probe2 Fluorescent Probe Probe2->Protein LightIn2 Polarized Excitation Light LightIn2->Protein Result2 Slow Tumbling = High FP Signal LightOut2->Result2

Caption: Principle of Fluorescence Polarization (FP) assay.

Detailed Step-by-Step Protocol: Competition Binding

  • Reagent Preparation:

    • Assay Buffer: Buffer conditions must be optimized for protein stability and binding.

    • Fluorescent Tracer: Select or synthesize a fluorescently labeled version of a known ligand for the target. Its concentration should be around its Kd.

    • Target Protein: Purify the target protein and dilute it in assay buffer. The optimal concentration is one that gives a sufficient signal window (difference between minimum and maximum FP) without using excessive protein.

    • Test Compound: Prepare a serial dilution of the piperazine carboxamide ligand.

  • Assay Setup and Measurement:

    • Add test compound dilutions, buffer (for max signal), and a known inhibitor (for min signal) to a low-volume black assay plate (e.g., 384-well).

    • Add the fluorescent tracer to all wells.

    • Add the target protein to all wells except those used to measure the background of the free tracer.

    • Incubate for a predetermined time to reach equilibrium.

    • Read the plate on an FP-capable plate reader. The instrument measures fluorescence intensity parallel (S-channel) and perpendicular (P-channel) to the plane of excitation light.

Data Analysis:

  • The instrument software calculates the FP value, typically in millipolarization (mP) units, using a formula that includes a G-factor to correct for instrument bias. [15]2. Plot the mP values against the log concentration of the piperazine carboxamide compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • The Ki can be calculated using a specific equation for FP competition assays, which is similar in principle to the Cheng-Prusoff equation.

Protocol 3.2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data (association and dissociation rates) in addition to affinity (Kd). [20][21][22]The technique measures changes in the refractive index at the surface of a sensor chip. In a typical small-molecule experiment, the target protein is immobilized on the chip surface, and the piperazine carboxamide ligand (the "analyte") is flowed across it in solution. [20][23]Binding of the analyte to the immobilized protein causes a mass change at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).

SPR_Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Baseline 2. Establish Baseline (Buffer Flow) Immobilize->Baseline Association 3. Association (Inject Ligand) Baseline->Association Dissociation 4. Dissociation (Buffer Flow) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Ligand) Dissociation->Regeneration Analyze 6. Analyze Sensorgram (Fit Curves to derive kon, koff, Kd) Regeneration->Analyze

Caption: Typical workflow for an SPR binding experiment.

Detailed Step-by-Step Protocol: Kinetic Analysis

  • Protein Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters on the surface with ethanolamine.

    • This creates a surface with covalently attached target protein. A reference channel (activated and deactivated without protein) should always be included.

  • Binding Measurement Cycle:

    • Baseline: Flow running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) over the sensor surface until a stable signal is achieved.

    • Association: Inject a specific concentration of the piperazine carboxamide ligand for a defined period (e.g., 120 seconds). The SPR signal will increase as the ligand binds to the immobilized protein.

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in signal as the ligand dissociates from the protein (e.g., for 300 seconds).

    • Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound ligand and prepare the surface for the next cycle. This step requires careful optimization to ensure complete removal without denaturing the immobilized protein.

  • Experiment Execution:

    • Perform a full concentration series of the piperazine carboxamide ligand (e.g., 5-7 concentrations, typically spanning 0.1x to 10x the expected Kd), including a zero-concentration (buffer only) injection for double-referencing.

Data Analysis:

  • The output is a "sensorgram," a plot of RU versus time.

  • The raw data is processed by subtracting the signal from the reference channel and the buffer-only injection to correct for bulk refractive index changes and instrument drift.

  • The association (kon) and dissociation (koff) rate constants are determined by fitting the association and dissociation phases of the sensorgrams to kinetic models (e.g., a 1:1 Langmuir binding model).

  • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants: Kd = koff / kon.

Part 4: Critical Considerations and Troubleshooting

Dealing with Hydrophobic Ligands: The piperazine carboxamide scaffold can often be part of a larger, hydrophobic molecule. [24]This presents specific challenges.

  • Solubility: Poor aqueous solubility is a common problem. Stock solutions are typically made in 100% DMSO. It is critical to ensure the final DMSO concentration in the assay is low (ideally ≤1%) to avoid artifacts. [25][23]Visual inspection for precipitation is essential. If solubility remains an issue, formulation strategies with excipients like cyclodextrins may be considered, but their potential to interfere with the assay must be evaluated. [26][27]* Non-Specific Binding (NSB): Hydrophobic compounds tend to stick to plasticware and proteins non-specifically. [11]This elevates the background signal and can mask the true specific interaction.

    • Mitigation Strategies: Include a detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) or a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) in the assay buffer. [11]For filtration assays, pre-treating filters and coating assay plates can also help.

General Troubleshooting Table

IssuePossible Cause(s)Suggested Solution(s)
No or Low Specific Binding Signal Inactive protein/receptor; Incorrect buffer pH/ionic strength; Ligand degradation; Insufficient incubation time.Verify protein activity with a known control ligand; Optimize buffer conditions; Check ligand stability and prepare fresh; Perform a time-course experiment to ensure equilibrium is reached.
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Ligand sticking to filters/plates; Insufficient washing (filtration assay).Add BSA or a mild detergent to the buffer; [11]Pre-treat filters/plates; Increase the number or volume of wash steps.
High Variability Between Replicates Inconsistent pipetting; Poorly mixed reagents; Compound precipitation at assay concentration; Cell/membrane clumping.Use calibrated pipettes and proper technique; Ensure all solutions are homogeneous before dispensing; [26]Check compound solubility visually and by measurement; Gently vortex membrane preps before use.
Poor Curve Fit (Shallow slope, >100% inhibition) Compound interference (e.g., fluorescence, aggregation); Ligand depletion; Assay not at equilibrium.Test compound for autofluorescence in FP assays; Add detergent to disrupt aggregates; Lengthen incubation time; Reduce receptor concentration. [15]

References

  • IJzerman, A. P., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS ONE. Available from: [Link]

  • Williams, B. (2004). Scintillation Proximity Assays in High-Throughput Screening. ASSAY and Drug Development Technologies. Available from: [Link]

  • Sun, S., et al. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available from: [Link]

  • Kummer, L., et al. (2010). Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase. PubMed. Available from: [Link]

  • Zhang, Y., & Luo, J. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available from: [Link]

  • Zhang, Y., & Luo, J. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert Technologies. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available from: [Link]

  • Teng, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available from: [Link]

  • Teng, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available from: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Available from: [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available from: [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. Available from: [Link]

  • Zhang, J. H., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC. Available from: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Anggreani, R., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. Available from: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Available from: [Link]

  • Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. PubMed. Available from: [Link]

  • Rathi, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Filter binding assay. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Abadi, A. H., et al. (2010). Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors. PubMed. Available from: [Link]

  • Marra, A., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available from: [Link]

  • The League of Extraordinary Scientists & Engineers. (2021). Slot-blot-a-lot-a-lotting...filter binding assays & general thoughts on biochemistry experimenting. YouTube. Available from: [Link]

  • Taylor, C., & Artero, S. (2017). A guide to simple, direct, and quantitative in vitro binding assays. PMC. Available from: [Link]

  • Wacker, J. B., & Jurss, J. W. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. Available from: [Link]

  • Bhowmick, I., & Banik, B. K. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available from: [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available from: [Link]

  • Singh, V. K., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Koomullil, J. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available from: [Link]

Sources

Revolutionizing N-Aryl Piperazine-1-Carboxamide Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery, the N-aryl piperazine-1-carboxamide scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, neuroscience, and infectious diseases. The relentless demand for novel chemical entities necessitates synthetic methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry. Traditional synthetic routes to these vital compounds often involve prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of N-aryl piperazine-1-carboxamides, detailing the underlying principles, step-by-step protocols, and the significant advantages of this enabling technology.[3]

The fundamental principle of microwave heating in chemistry lies in the direct coupling of microwave energy with polar molecules in the reaction mixture.[4] This interaction, primarily through dipolar polarization and ionic conduction mechanisms, results in rapid and uniform heating, a stark contrast to the slower and often uneven heat transfer of conventional oil baths.[3] This localized and instantaneous heating can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1][5][6]

The Strategic Advantage: Why Microwave Synthesis?

The adoption of microwave-assisted techniques for the synthesis of N-aryl piperazine-1-carboxamides is driven by several key advantages over traditional methods:

  • Drastic Reduction in Reaction Time: Reactions that typically require hours of refluxing can often be completed in minutes under microwave irradiation.[1][5]

  • Enhanced Reaction Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[3][7]

  • Improved Reproducibility and Scalability: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.[8] While this guide focuses on lab-scale synthesis, the principles can be adapted for scale-up.

  • Energy Efficiency and Green Chemistry: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional methods. The potential for solvent-free reactions further enhances its green credentials.[1][2]

  • Access to Novel Chemical Space: The ability to rapidly reach high temperatures and pressures can enable reactions that are difficult or impossible to achieve under conventional heating, opening up new avenues for molecular design.

Synthetic Pathways to N-Aryl Piperazine-1-Carboxamides

Two primary and highly effective microwave-assisted strategies for the synthesis of N-aryl piperazine-1-carboxamides are detailed below. The first involves the reaction of a piperazine derivative with an aryl isocyanate, a straightforward and often high-yielding approach. The second, more versatile method, employs the coupling of an arylpiperazine with a carboxylic acid using a carbodiimide activating agent.

Method 1: Synthesis via Aryl Isocyanates

This method provides a direct and atom-economical route to the target compounds. The reaction of a piperazine, which can be substituted on the second nitrogen, with an appropriately substituted aryl isocyanate proceeds rapidly under microwave irradiation.

Experimental Protocol 1: Microwave-Assisted Synthesis of N-(4-chlorophenyl)piperazine-1-carboxamide

  • Reagents and Materials:

    • Piperazine (1.0 mmol, 86 mg)

    • 4-Chlorophenyl isocyanate (1.0 mmol, 153.5 mg)

    • Anhydrous Tetrahydrofuran (THF) (3 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To a 10 mL microwave reaction vial, add piperazine and anhydrous THF.

    • Add 4-chlorophenyl isocyanate to the solution.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 100 °C for 5 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction vial to room temperature.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to afford the pure product.

Method 2: Carbodiimide-Mediated Amide Coupling

This approach offers greater flexibility in the diversity of both the piperazine and the aryl moiety, as it utilizes readily available carboxylic acids. The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Experimental Protocol 2: Microwave-Assisted Synthesis of 4-(4-acetylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

  • Reagents and Materials:

    • 1-(4-Acetylphenyl)piperazine (1.0 mmol, 204 mg)

    • 4-Fluorobenzoic acid (1.0 mmol, 140 mg)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 230 mg)

    • 1-Hydroxybenzotriazole (HOBt) (0.5 mmol, 67.5 mg)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

    • Anhydrous Dichloromethane (DCM) (4 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave reaction vial, dissolve 1-(4-acetylphenyl)piperazine, 4-fluorobenzoic acid, and HOBt in anhydrous DCM.

    • Add DIPEA to the mixture, followed by EDC.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80 °C for 10 minutes with stirring. Monitor the reaction by TLC.

    • Upon completion, cool the vial to room temperature.

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation and Comparison

The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to conventional heating methods. The following table provides a representative comparison for the synthesis of a small library of N-aryl piperazine-1-carboxamides.

EntryAryl Group (Ar)MethodConditionsTimeYield (%)
1PhenylConventionalReflux in THF8 hours75
2PhenylMicrowave100 °C in THF5 min92
34-ChlorophenylConventionalReflux in DCM12 hours68
44-ChlorophenylMicrowave80 °C in DCM10 min89
54-MethoxyphenylConventionalReflux in THF10 hours72
64-MethoxyphenylMicrowave100 °C in THF7 min95

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Aryl Piperazine-1-Carboxamides.

Visualizing the Workflow and Mechanism

To further elucidate the processes described, the following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the carbodiimide-mediated coupling.

G cluster_workflow General Microwave Synthesis Workflow reagents Combine Reactants, Solvent, and Catalyst in Microwave Vial seal Seal Reaction Vial reagents->seal irradiate Microwave Irradiation (Controlled Temperature & Time) seal->irradiate cool Cooling to Room Temperature irradiate->cool workup Work-up (Filtration/Extraction) cool->workup purify Purification (Crystallization/Chromatography) workup->purify product Pure N-Aryl Piperazine- 1-Carboxamide purify->product

Caption: General experimental workflow for microwave-assisted synthesis.

G cluster_mechanism Carbodiimide-Mediated Amide Formation Mechanism RCOOH Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->o_acylisourea + EDC EDC EDC amide N-Aryl Piperazine-1-Carboxamide o_acylisourea->amide + Arylpiperazine urea Urea Byproduct o_acylisourea->urea Rearrangement (Side Reaction) piperazine Arylpiperazine (Ar-Pip-NH) product Desired Amide amide->product Final Product

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of N-aryl piperazine-1-carboxamides, offering significant improvements in efficiency, yield, and environmental impact. The protocols detailed herein provide a robust foundation for researchers to leverage this powerful technology in their drug discovery and development endeavors. As the field continues to evolve, the integration of microwave synthesis with other innovative technologies, such as flow chemistry and automated synthesis platforms, promises to further accelerate the discovery of next-generation therapeutics.[9] The adoption of these advanced synthetic strategies will be crucial in meeting the ever-growing demand for novel and effective medicines.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(10), 4960-4965.
  • Kanagarajan, V., Ang, H. G., Ng, S. C., & Gopalakrishnan, M. (2013). A Facile Microwave-Assisted “One-Pot” Synthesis of Piperazino Pyrimidinyl Acetamides, a Class of Hybrid Bis Heterocycles and Their Structural Elucidation Using NMR Spectral Techniques. ChemistryOpen, 2(5), 187-193*.
  • Al-Salami, B. K. (2018). Microwave synthesis of some N-phenylhydrazine-1-carbothioamide Schiff bases. European Journal of Chemistry, 9(1), 74-78.
  • Patel, D., Patel, R. V., & Patel, N. (2012). Microwave-assisted synthesis of coumarin based 1,3,5-triazinyl piperazines and piperidines and their antimicrobial activities. Acta Poloniae Pharmaceutica, 69(5), 877-884*.
  • López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2, 5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Research Journal of Pharmacy and Technology, 13(8), 3829-3833.
  • Paudel, S., Acharya, S., Kim, K., & Cheon, S. H. (2016). Design, synthesis, and biological evaluation of arylpiperazine–benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Bioorganic & Medicinal Chemistry, 24(10), 2137-2145*.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as solvent. Chemical reviews, 107(6), 2563-2591.
  • Gedye, R. N., Smith, F. E., Westaway, K. C., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron letters, 27(3), 279-282.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Microwave-assisted solid-phase synthesis of cyclic peptides.
  • Santagada, V., Frecentese, F., Perissutti, E., Caliendo, G., & Severino, B. (2009). A convenient and simple microwave-assisted solvent-free synthesis of N-aryl-and N-heteroaryl piperazines. Tetrahedron Letters, 50(41), 5769-5771*.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

Sources

Protocol for the Screening of Piperazine Derivatives against Serotonin (5-HT) Receptors

[1]

Introduction: The Piperazine Scaffold in 5-HT Pharmacology[2]

The piperazine moiety is a "privileged scaffold" in serotonergic drug discovery, forming the core of numerous approved therapeutics (e.g., Buspirone, Aripiprazole, Vortioxetine). Its ability to adopt a chair conformation allows the distal nitrogen to engage in critical ionic interactions with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain.

However, piperazine derivatives present specific screening challenges:

  • Basicity: The secondary/tertiary amines typically have pKa values of ~9.0–9.8, making them positively charged at physiological pH.

  • Lipophilicity: Substituents on the piperazine ring (often aryl groups) increase LogP, leading to solubility issues and high non-specific binding (NSB).

  • Polypharmacology: Arylpiperazines often display "dirty" profiles, hitting 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors promiscuously.

This guide details a self-validating screening cascade designed to isolate high-affinity, selective hits while mitigating scaffold-specific artifacts.

Screening Workflow & Logic

The following workflow enforces a "fail-fast" logic. Compounds are first filtered by affinity (Binding) before assessing efficacy (Functional), saving resources on expensive functional reagents.

ScreeningCascadeStartCompound Library(Piperazine Derivatives)QCQC: Solubility Check(Nephelometry)Start->QCPrimaryPrimary Screen: Radioligand Binding(Single Concentration: 10 µM)QC->PrimarySolubleHitCallHit? (>50% Displacement)Primary->HitCallHitCall->PrimaryNo (Discard)AffinityDose-Response Binding(Determine Ki)HitCall->AffinityYesSelectivitySelectivity Profiling(5-HT1A vs 5-HT2A vs D2)Affinity->SelectivityFunctionalFunctional Assays(GTPγS / cAMP / Ca2+ Flux)Selectivity->FunctionalSelectivity Criteria MetLeadLead Candidate(High Affinity, Selective, Functional)Functional->Lead

Figure 1: Hierarchical screening cascade for piperazine derivatives. Note the early solubility QC step to prevent false negatives due to precipitation.

Compound Management & Preparation

Critical Causality: Piperazine derivatives often precipitate in standard assay buffers (pH 7.4) if the stock is not managed correctly, leading to "flat" dose-response curves.

Stock Solution Preparation[3]
  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM stock.[1]

  • Storage: -20°C in varying aliquots (avoid freeze-thaw cycles which induce crystallization).

Assay Working Solutions (Intermediate Dilution)

Do not dilute directly from 100% DMSO into the assay buffer. This causes "crashing out."

  • Step 1: Dilute 10 mM stock 1:100 in 100% DMSO to create 100 µM working stock.

  • Step 2: Dilute this 100 µM stock 1:10 into the assay buffer (yielding 10 µM compound, 10% DMSO).

  • Final Assay: Add to wells. Final DMSO concentration in the assay must be <1% (ideally 0.1–0.5%) to avoid membrane perturbation.

Primary Screen: Radioligand Binding Assays[4][5]

Objective: Determine Affinity (

Mechanism:
Receptor-Specific Reagents
ReceptorSourceRadioligand

(nM)
Reference Agent (Non-specific)
5-HT1A CHO-K1 membranes

~1.010 µM Serotonin or WAY-100635
5-HT2A HEK-293 membranes

~0.510 µM Methysergide or Mianserin
5-HT7 CHO cells

~0.810 µM SB-269970
Detailed Protocol (96-well Format)

Materials:

  • Harvest Plate: GF/B Glass Fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour). Note: PEI is mandatory for piperazines to reduce the high non-specific binding of lipophilic cations to the glass fibers.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.
    

Steps:

  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension.

  • Plating:

    • Add 25 µL Assay Buffer (Total Binding).

    • Add 25 µL Reference Agent (Non-Specific Binding).

    • Add 25 µL Test Compound (at varying concentrations, e.g.,

      
       to 
      
      
      M).
  • Reaction: Add 25 µL Radioligand (at concentration =

    
    ).
    
  • Initiation: Add 100 µL Membrane suspension (approx. 5–10 µg protein/well).

  • Incubation:

    • 5-HT1A: 60 min at Room Temp (25°C).

    • 5-HT2A: 60 min at 37°C (Equilibrium is slower for some 2A ligands).

  • Termination: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate). Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Dry filters, add scintillation cocktail (MicroScint-20), and count on TopCount/MicroBeta.

Data Analysis (Self-Validating)

Calculate

Cheng-Prusoff Equation

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     = Radioligand concentration (nM)
    
  • 
     = Dissociation constant of radioligand (nM)
    

Validation Criteria:

  • Specific Binding: Must be >80% of Total Binding.

  • Hill Slope: Should be approx -1.0. If Slope < -1.2, suspect negative cooperativity or precipitation. If Slope > -0.8, suspect multiple binding sites or positive cooperativity.

Secondary Screen: Functional Assays

Binding does not equal function. Piperazines can be full agonists, partial agonists, or antagonists. We must map the signaling pathway.

SignalingPathwayscluster_Gi5-HT1A (Gi/o Coupled)cluster_Gq5-HT2A (Gq Coupled)R15-HT1AReceptorGiGi ProteinR1->GiACAdenylylCyclaseGi->ACcAMPcAMP(Decrease)AC->cAMPInhibitionR25-HT2AReceptorGqGq ProteinR2->GqPLCPLC-βGq->PLCCaIntracellularCalcium ReleasePLC->Ca

Figure 2: Divergent signaling pathways dictate assay choice. 5-HT1A requires cAMP inhibition assays; 5-HT2A requires Calcium flux assays.

5-HT1A Functional Assay: cAMP Inhibition (TR-FRET / HTRF)

Since 5-HT1A is

  • Platform: Cisbio HTRF cAMP or PerkinElmer LANCE.

  • Protocol:

    • Incubate cells (CHO-5HT1A) with 10 µM Forskolin + Test Compound for 30 min.

    • Agonist hit: Decreases cAMP signal (relative to Forskolin alone).

    • Antagonist hit: Reverses the effect of a reference agonist (e.g., 5-HT).

5-HT2A Functional Assay: Calcium Flux (FLIPR)

Since 5-HT2A is



  • Platform: FLIPR Tetra or FlexStation.

  • Dye: Fluo-4 AM or Calcium 6.

  • Protocol:

    • Load HEK-5HT2A cells with Calcium 6 dye (1 hour, 37°C).

    • Add Test Compound.

    • Agonist Mode: Measure fluorescence increase immediately (0–120s).

    • Antagonist Mode: Incubate compound for 15 min, then inject

      
       of Serotonin. Measure inhibition of flux.
      
GTP S Binding (The "Gold Standard" for Efficacy)

For ambiguous functional results,

  • Relevance: Highly recommended for differentiating partial agonists from full agonists, a common requirement for piperazine anxiolytics.

Troubleshooting & QC

The "Sticky Compound" Problem

Piperazines are notorious for sticking to plastic tips and reservoirs.

  • Solution: Use "Low Retention" tips and add 0.01% BSA (Bovine Serum Albumin) or 0.005% Tween-20 to the assay buffer.

  • Verification: If

    
     shifts >3-fold when changing plasticware, you have adsorption issues.
    
High Background in Radioligand Assays
  • Cause: Cationic piperazine binding to the negatively charged glass fibers.

  • Fix: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Wash with ice-cold buffer rapidly (<10 seconds total wash time) to prevent dissociation of low-affinity hits.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Link

  • National Institutes of Health (NIH). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology. Link

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Link

  • Canadian Society of Pharmacology. Cheng-Prusoff Equation: Definition and Application. Link

  • Revvity. Best practices for pharmacological characterization of PPI inhibitors and GPCR ligands. Link

Troubleshooting & Optimization

Troubleshooting carbamoylation reactions of 3-methylphenyl piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbamoylation of 3-Methylphenyl Piperazine

Introduction

Welcome to the technical support guide for the functionalization of 1-(3-methylphenyl)piperazine . This guide addresses the specific challenges encountered when synthesizing urea derivatives (carbamoylation) from this secondary amine scaffold.

While piperazines are generally good nucleophiles, the 3-methylphenyl substituent introduces specific steric and electronic factors that can complicate reaction kinetics and purification. This guide prioritizes the Isocyanate and Carbamoyl Chloride routes, as these are the industry standards for generating urea libraries in drug discovery.

Module 1: Reaction Setup & Reagent Integrity

Q: My yield is consistently low (<40%) despite using 1.1 equivalents of isocyanate. What is happening?

Diagnosis: The most common cause is moisture-induced side reactions , not lack of reactivity. Isocyanates are highly sensitive to water.

  • Mechanism: Water hydrolyzes the isocyanate to form a primary amine and CO₂. This new amine is often more nucleophilic than your bulky 3-methylphenyl piperazine, reacting rapidly with the remaining isocyanate to form a symmetrical urea impurity (Sym-Urea).[1]

  • The 3-Methylphenyl Factor: The aryl group on your piperazine pulls electron density (inductive effect), making the N4-nitrogen slightly less nucleophilic than a simple aliphatic amine. This allows water (if present) to compete more effectively.

Protocol (The "Dry" Standard):

  • Solvent: Use anhydrous DCM or THF (water content <50 ppm).

  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Stoichiometry: Increase isocyanate loading to 1.2–1.5 equivalents to account for minor hydrolysis, but only if you have a scavenging plan (see Module 3).

Visualizing the Competition:

G Iso Isocyanate (R-N=C=O) Target Target Urea (Product) Iso->Target + Piperazine Amine_Imp Primary Amine (Impurity) Iso->Amine_Imp + H2O (-CO2) SymUrea Symmetrical Urea (Major Impurity) Iso->SymUrea Pip 3-Methylphenyl Piperazine Pip->Target Water Trace Water (Contaminant) Water->Amine_Imp Amine_Imp->SymUrea + More Isocyanate

Figure 1: Competitive pathways in moisture-compromised carbamoylation reactions.[1]

Module 2: Kinetic Control & Sluggish Reactions

Q: The reaction stalls after 6 hours. TLC shows starting material remaining. Should I heat it?

Diagnosis: Heating is risky with isocyanates due to dimerization. The stall is likely due to the steric bulk of the 3-methylphenyl group hindering the approach to the electrophile.

Troubleshooting Steps:

  • Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a reactive acyl-pyridinium intermediate that is more susceptible to nucleophilic attack by the piperazine.

  • Solvent Switch: If using DCM, switch to 1,2-Dichloroethane (DCE) or Toluene .[1] These allow for higher temperatures (up to 60°C) without the volatility issues of DCM.

  • Alternative Reagent: If the isocyanate is unreactive, switch to a Carbamoyl Chloride or activate the amine with CDI (1,1'-Carbonyldiimidazole) .[1]

Protocol: CDI-Mediated Coupling (for non-commercial isocyanates)

  • Step A: Dissolve 3-methylphenyl piperazine (1.0 equiv) in dry THF.

  • Step B: Add CDI (1.1 equiv) at 0°C. Stir for 1 hour to form the N-acylimidazole intermediate.

  • Step C: Add the second amine (R-NH₂) and heat to 60°C.

  • Note: This route avoids isocyanate stability issues entirely.

Module 3: Isolation & Purification (The "Rescue" Phase)

Q: My product is soluble in DCM, but so is the excess isocyanate. How do I purify without a column?

Diagnosis: 3-methylphenyl piperazine ureas are often "greasy" (lipophilic) and do not crystallize easily.[1] Column chromatography is slow for library synthesis.

Solution: Use Polymer-Supported Scavengers .[2] This is the industry standard for high-throughput purification.

Scavenging Protocol:

  • Identify Excess: If you used excess isocyanate, you need a nucleophilic scavenger.[2]

  • Reagent: PS-Trisamine (Tris-(2-aminoethyl)amine bound to polystyrene).[1]

  • Loading: Add 3–4 equivalents of resin relative to the excess isocyanate.

  • Time: Shake at room temperature for 4 hours (or overnight).

  • Workup: Filter the resin.[3][4] The filtrate contains your pure urea.

Data: Scavenger Selection Matrix

Impurity TypeRecommended Scavenger ResinMechanism
Excess Isocyanate PS-Trisamine / PS-AmineNucleophilic attack removes electrophile.
Excess Amine (if inverse addition)PS-IsocyanateElectrophilic resin captures nucleophile.
Acid Impurities (from Carbamoyl Cl)PS-DIEA / PS-NMMBase resin neutralizes acid.
Trace Water Molecular Sieves (3Å)Physical adsorption (preventative).[1]

Workflow Diagram:

Workflow Start Crude Reaction Mix (Product + Excess Isocyanate) AddResin Add PS-Trisamine Resin (3-4 equiv vs excess) Start->AddResin Shake Agitate (4h - Overnight) AddResin->Shake Filter Filtration (Remove Solid Resin) Shake->Filter Evap Evaporate Solvent Filter->Evap Filtrate Trash Waste Disposal Filter->Trash Resin-Isocyanate Adduct Final Pure Urea Derivative Evap->Final

Figure 2: Scavenger resin workflow for purification of piperazine ureas.

Module 4: Safety & Handling

Q: Are there specific hazards with 3-methylphenyl piperazine?

Answer:

  • Sensitization: Piperazines are known skin and respiratory sensitizers.

  • Isocyanates: Potent respiratory sensitizers (asthma-like symptoms).[1]

  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • Quenching: Never dispose of unreacted isocyanates directly. Quench with methanol or a water/surfactant mix before disposal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic addition to isocyanates).

  • Sigma-Aldrich (Merck). Polymer-Supported Scavengers for Organic Synthesis.

  • Biotage. Isocyanate Scavenging Protocols.

  • Sartori, G., & Maggi, R. (2010).[1] Advances in the Use of Solid-Supported Reagents. Chemical Reviews.

  • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1]

Sources

Purification methods for separating piperazine carboxamide regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Ticket ID: #PIP-ISO-9982 Subject: Resolution of Piperazine Carboxamide Regioisomers (N1 vs. N4) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Regioisomer Challenge

Purifying piperazine carboxamide regioisomers is a classic "medicinal chemistry bottleneck." The core difficulty arises because the piperazine ring is a semi-rigid, diamine scaffold. When you form a carboxamide (urea/amide linkage), you often generate a mixture of N1-substituted and N4-substituted isomers (or other positional isomers on the carbon ring).

These isomers are isobaric (same mass) and often have identical calculated LogP values. However, they differ in pKa (due to electronic shielding differences between the amide and the free amine) and 3D-polar surface area . Our strategy exploits these subtle electronic differences using pH-dependent selectivity and orthogonal stationary phases.

Module 1: Method Selection Strategy (The Triage)

Before injecting crude material, use this decision matrix to select the correct modality. Do not default to C18 if your compound is highly polar.

MethodSelection Start START: Crude Isomer Mixture Solubility Solubility Check Start->Solubility Organic Soluble in MeOH/EtOH/IPA? Solubility->Organic Yes Aqueous Soluble in Water/Buffer? Solubility->Aqueous Yes SFC METHOD A: Prep SFC (High Resolution, Green) Organic->SFC Preferred for Isomers HPLC_Check Polarity Check Aqueous->HPLC_Check RP_HighPH METHOD B: High pH Reverse Phase (C18 + NH4OH) HPLC_Check->RP_HighPH Mod. Polar (LogP > 0.5) HILIC METHOD C: HILIC (Bare Silica/Amide) HPLC_Check->HILIC Highly Polar (LogP < 0)

Figure 1: Decision matrix for isolating piperazine regioisomers. SFC is prioritized for organic-soluble isomers due to superior selectivity for steric differences.

Module 2: High-Performance Liquid Chromatography (HPLC)

The Problem: Standard acidic C18 methods (Formic acid/TFA) protonate the free piperazine nitrogen (pKa ~9.8). This leads to:

  • Early Elution: The charged molecule is too polar for the hydrophobic C18 chain.

  • Peak Tailing: The cationic amine interacts ionically with residual silanols on the silica backbone.

The Solution: High pH Reverse Phase.

Protocol: High pH C18 Separation

By raising the pH to 10 (above the pKa of the piperazine amine), you suppress ionization. The neutral molecule interacts more strongly with the C18 stationary phase, and the regioisomers separate based on the hydrophobicity of the amide position.

ParameterConditionRationale
Column C18 Hybrid Particle (e.g., XBridge, Gemini NX)Critical: Must be silica-hybrid or polymer-coated to survive pH 10 dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Buffers the system; high pH neutralizes the basic amine.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Gradient 5% to 60% B over 20 minShallow gradients maximize resolution between isomers.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Drifting Baseline Bicarbonate precipitation Ensure mixing chamber is efficient; do not exceed 90% ACN.
Fronting Peaks Column Overload Piperazines are solubility-limited at high pH. Reduce injection volume or switch to DMSO diluent.

| Co-elution | Lack of Selectivity | Switch to PFP (Pentafluorophenyl) column. The fluorine atoms interact with the amide dipole differently than C18. |

Module 3: Supercritical Fluid Chromatography (SFC)

SFC is often the "silver bullet" for regioisomers. The supercritical CO2 acts as a non-polar solvent, while methanol acts as the polar modifier.

Why it works: Regioisomers often have different 3D shapes. The "dense gas" nature of SFC is highly sensitive to steric hindrance around the nitrogen atoms.

Protocol: Chiral/Achiral SFC Screening

Even if your molecule is achiral, Chiral Stationary Phases (CSPs) are excellent for separating regioisomers because the chiral cavities offer distinct steric environments.

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG) or 2-Ethylpyridine (2-EP).

  • Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide.

    • Note: The basic additive is non-negotiable to suppress peak tailing.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Expert Insight: If 2-Ethylpyridine (2-EP) fails, try an OJ-H column. The OJ cavity is tighter and often discriminates between N1 and N4 substitutions better than broad-spectrum columns.

Module 4: Flash Chromatography (Scale-Up)

Purifying grams of basic amines on standard silica flash cartridges is usually disastrous due to irreversible adsorption.

The "Amine-Free" Workaround: Instead of adding smelly triethylamine to your mobile phase, use Amine-Functionalized Silica (KP-NH) .

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 Amine-Bonded Silica (Basic) Silanol Si-OH (Acidic Surface) Amine Piperazine-NH+ (Trapped) Silanol->Amine Ionic Bond (Tailing) Bonded Si-O-Propyl-NH2 (Basic Surface) Target Piperazine (Free flowing) Bonded->Target Repulsion (Sharp Peak)

Figure 2: Mechanism of action for Amine-Functionalized Silica. The bonded amine surface prevents the target piperazine from interacting with acidic silanols.

Protocol:

  • Cartridge: KP-NH (Amino-bound silica).[1]

  • Solvent A: Hexane or Heptane.

  • Solvent B: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Advantage: No chlorinated solvents (DCM) needed. Isomers often separate on the "shoulder" of the gradient.

FAQ: Frequently Asked Questions

Q1: My isomers are separating, but they re-equilibrate (interconvert) after collection. Why?

  • Answer: This suggests you have a dynamic equilibrium, likely an acyl migration . If the carboxamide is on a nitrogen adjacent to a hydroxyl or another nucleophile, it might migrate under basic conditions.

    • Fix: Collect fractions into acidic buffer (e.g., dilute acetic acid) immediately to "freeze" the equilibrium, then lyophilize.

Q2: Can I use HILIC for these isomers?

  • Answer: Yes, absolutely. HILIC is ideal if your isomers are very polar (LogP < 0). Use a Bare Silica or Amide column with an Acetonitrile/Ammonium Acetate (pH 5.8) gradient. The separation mechanism in HILIC is based on water-layer partitioning, which is highly sensitive to the hydrogen-bonding capability of the different isomers [1].

Q3: I see double peaks in NMR but one peak in HPLC. What is happening?

  • Answer: This is likely Rotamerism , not regioisomerism. The amide bond has restricted rotation.

    • Test: Heat your NMR tube to 50°C. If the peaks coalesce into one, it's a rotamer. If they remain distinct, they are true regioisomers requiring the separation methods above.

References

  • McClintic, C., et al. (2003).[2] "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography." Journal of Liquid Chromatography & Related Technologies.

  • Sun, D., et al. (2021). "Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates." Journal of Chromatography A.

  • Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Technical Library.

  • Alvarez-Segura, T., et al. (2019).[3] "Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography." Analytica Chimica Acta.

Sources

Resolving NMR signal overlap in 3-methylphenyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution NMR Analysis of 3-Methylphenyl Piperazine Derivatives

Introduction: The "Meta-Dynamic" Challenge

Analyzing 3-methylphenyl piperazine derivatives presents a dual-threat challenge in 1H NMR spectroscopy. You are fighting two distinct physical phenomena simultaneously:

  • Aromatic Congestion: The 3-methylphenyl (m-tolyl) moiety creates a second-order coupling pattern where the protons at positions 2, 4, 5, and 6 often collapse into a tight multiplet between 6.8–7.3 ppm, obscuring the scalar coupling (

    
    ) information required for confirmation.
    
  • Piperazine Ring Dynamics: At room temperature (298 K), the piperazine ring often undergoes chair-chair interconversion or restricted rotation (if N-acylated) at a rate intermediate to the NMR time scale. This results in severe line broadening or "missing" signals in the aliphatic region (2.5–4.0 ppm).

This guide moves beyond basic acquisition to advanced spectral resolution strategies.[1][2][3][4]

Module 1: The Diagnostic Phase (Solvent Engineering)

The Problem: In CDCl


, the aromatic protons of the 3-methylphenyl group often overlap due to similar magnetic environments.
The Solution:  Aromatic Solvent Induced Shifts (ASIS).

Do not immediately move to a higher field magnet (e.g., 600 MHz vs. 400 MHz). Instead, exploit the magnetic anisotropy of Benzene-d


 . Benzene molecules tend to stack parallel to the electron-deficient regions of your solute.[5] This creates a shielding cone that shifts protons selectively based on their geometry relative to the aromatic ring.

Protocol: The Solvent Titration

  • Baseline: Acquire 1H spectrum in CDCl

    
    .
    
  • Titration: If overlap persists, dissolve ~5 mg of sample in 0.6 mL C

    
    D
    
    
    
    .
  • Observation:

    • Aliphatic Region: Methyl groups (Ar-CH

      
      ) often shift upfield significantly in C
      
      
      
      D
      
      
      , decoupling them from the piperazine ring protons.
    • Aromatic Region: The H2 proton (singlet-like) is often shielded differently than H4/H6, resolving the meta-substitution pattern.

SolventStrategy Start Start: Severe Signal Overlap CheckRegion Identify Region of Overlap Start->CheckRegion Aromatic Aromatic Region (6.5 - 7.5 ppm) CheckRegion->Aromatic Aliphatic Piperazine Ring (2.5 - 4.0 ppm) CheckRegion->Aliphatic SolventSwitch Switch Solvent to Benzene-d6 (Exploit ASIS Effect) Aromatic->SolventSwitch Anisotropy needed VT_Exp Variable Temperature (VT) Experiment Aliphatic->VT_Exp Dynamics issue Result1 Resolution of H2/H4/H5/H6 SolventSwitch->Result1 Result2 Coalescence or Sharpening of Ring Protons VT_Exp->Result2

Figure 1: Decision matrix for resolving spectral overlap based on chemical region.

Module 2: Resolving Piperazine Dynamics (Variable Temperature)

The Problem: Piperazine protons appear as broad humps or are completely invisible. The Mechanism: This is a classic "coalescence" phenomenon. The ring is flipping between chair conformers. If the exchange rate (


) is close to the frequency difference (

) between the axial and equatorial protons, the signal broadens to the baseline.

Protocol: VT-NMR Setup

  • High-Temp Limit (Fast Exchange): Heat the probe to 323–333 K (50–60 °C) .

    • Result: The exchange rate increases (

      
      ). The broad humps will sharpen into a simplified average set of triplets (or singlets if symmetrical).
      
  • Low-Temp Limit (Slow Exchange): Cool to 233–253 K (-40 to -20 °C) .

    • Result: The motion freezes (

      
      ). You will resolve distinct axial and equatorial protons (splitting the signal into complex multiplets).
      

Critical Note: Ensure your solvent (e.g., DMSO-d


 or Toluene-d

) is liquid at the target temperature. Avoid CDCl

for high-temperature work due to volatility.

Module 3: Definitive Assignment (2D & Pure Shift)

When 1D manipulation fails, use correlation spectroscopy. For 3-methylphenyl piperazines, the NOESY and HSQC are the "Gold Standard" combination.

Experimental Workflow
ExperimentTarget InformationCritical Parameter
1H-13C HSQC Distinguishes overlapping protons by their carbon attachments.Set CNST2 (

) to 145 Hz. Use multiplicity-edited HSQC to separate CH

(piperazine) from CH/CH

.
1H-1H NOESY Spatial proximity. Crucial for linking the Ar-CH

to the H2 and H4 aromatic protons.
Mixing time (

): 300–500 ms.
Pure Shift Collapses multiplets to singlets, removing

-coupling broadening.[4]
Use PSYCHE or TSE-PSYCHE sequences for maximum resolution.

The "Methyl Anchor" Strategy: The 3-methyl group is your strongest anchor point. It is a singlet (or doublet) that is usually distinct.

  • Find the Methyl peak (~2.3 ppm).

  • Run NOESY .

  • Look for cross-peaks from the Methyl group to the aromatic region.

    • Strong NOE: Indicates the H2 (isolated singlet-like) and H4 protons.

    • No NOE: Indicates H5 and H6 .

NOE_Pathway cluster_legend Legend Me 3-Methyl (Anchor) H2 H-2 (Ortho) Me->H2 Strong NOE H4 H-4 (Ortho) Me->H4 Strong NOE Pip Piperazine Ring H2->Pip Weak NOE (Through Space) H5 H-5 (Meta) H4->H5 COSY Coupling (3-bond) L1 Direct NOE

Figure 2: The "Methyl Anchor" strategy using NOESY to bridge the aliphatic and aromatic regions.

Frequently Asked Questions (FAQ)

Q: My piperazine protons show as two singlets integrating to 4H each, but I expect triplets. Is my product cyclized? A: Not necessarily. If the piperazine ring is symmetrically substituted or undergoing fast exchange, the


 coupling may average out, or the chemical shift difference between axial/equatorial protons may be zero (magnetic equivalence). This is common in N,N'-symmetrical derivatives. Run a 13C NMR ; if you see only two signals for the piperazine carbons, the symmetry is confirmed.

Q: The methyl peak is overlapping with a solvent impurity (e.g., Toluene in CDCl


). How do I integrate it? 
A:  Do not rely on standard integration. Use Global Spectral Deconvolution (GSD)  software algorithms (available in Mnova or TopSpin) to mathematically deconvolve the line shapes. Alternatively, switch to Methanol-d

, which often shifts alkyl-aromatic peaks differently than chloroform.

Q: I see "extra" small peaks near my major peaks. Is this an impurity? A: Check if they are Rotamers . 3-methylphenyl piperazines with N-acyl groups (e.g., amides, carbamates) exhibit restricted rotation around the C-N amide bond. This creates cis and trans rotamers, often in a 60:40 or 80:20 ratio.

  • Test: Heat the sample. If the "impurities" coalesce with the main peaks, they are rotamers, not contaminants.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods). Link

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts). Link

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy (Pure Shift). Angewandte Chemie International Edition. (Methodology for collapsing multiplets). Link

  • Reich, H. J. (2022). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison. (Detailed mechanics of coalescence and exchange). Link

  • Bauer, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. (Specific application to piperazine ring flipping). Link

Sources

Technical Support Center: Synthesis of Piperazine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperazine-1-carboxamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of piperazine acylation. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and minimize side reactions in your experiments.

Introduction: The Challenge of Piperazine Acylation

Piperazine is a symmetrical diamine with two secondary amine groups of nearly identical reactivity.[1][2] This inherent symmetry presents the primary challenge in synthesizing mono-acylated derivatives like piperazine-1-carboxamide: controlling the reaction to prevent the formation of the undesired N,N'-diacylated byproduct.[3][4] Achieving high selectivity and yield requires a careful selection of strategy and reaction conditions. This guide will walk you through the most effective methods to achieve this control and address other potential side reactions.

Frequently Asked Questions (FAQs)
Category 1: Controlling Mono- vs. Di-acylation Selectivity

Q1: My reaction produces a significant amount of the di-acylated byproduct. What is the most direct way to solve this?

The formation of a di-acylated byproduct is the most common side reaction.[3][5] It occurs when a second molecule of the acylating agent reacts with the remaining free amine of the desired mono-acylated product. Several strategies can mitigate this.

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor mono-acylation.[3] The high concentration of unreacted piperazine makes it more likely for the acylating agent to react with a fresh piperazine molecule rather than the already mono-acylated product. However, this approach can be atom-inefficient and requires a straightforward method to remove the excess piperazine during workup.

  • Slow Addition & Low Temperature: Adding the acylating agent (e.g., acyl chloride) dropwise to the piperazine solution at a low temperature (e.g., 0 °C) is crucial.[6] This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second acylation event.

// Nodes Piperazine [label="Piperazine\n(Symmetrical Diamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylatingAgent [label="+ Acylating Agent\n(e.g., R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MonoProduct [label="Desired Product:\nMono-acylated Piperazine", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiProduct [label="Side Product:\nDi-acylated Piperazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperazine -> Reaction; AcylatingAgent -> Reaction; Reaction -> MonoProduct [label="Desired Pathway"]; MonoProduct -> DiProduct [label=" Undesired Second\n Acylation", color="#EA4335"]; AcylatingAgent -> DiProduct [style=invis]; } } Caption: The core challenge: selective mono-acylation.

Q2: Beyond stoichiometry, what are the most robust strategies for achieving high mono-acylation selectivity?

For more reliable and scalable control, two primary strategies are widely employed: the use of protecting groups and in-situ mono-protonation.

  • Protecting Group Strategy: This is a highly reliable multi-step method.[2][3][7] One nitrogen of piperazine is temporarily "blocked" with a protecting group, typically the tert-butoxycarbonyl (Boc) group. The remaining free amine is then acylated, followed by the removal of the protecting group to yield the pure mono-acylated product.[2][5]

// Nodes Start [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Protect\n(e.g., Boc₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Protected [label="N-Boc-Piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Acylate\n(R-COCl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DoubleProtected [label="N-Acyl-N'-Boc-Piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Deprotect\n(e.g., TFA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Mono-acylated\nPiperazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 -> Protected -> Step2 -> DoubleProtected -> Step3 -> Final; } } Caption: Workflow for the protecting group strategy.

  • In-Situ Mono-protonation: This elegant one-pot approach leverages a significant difference in nucleophilicity between a free amine and a protonated ammonium salt.[3] By adding one equivalent of a strong acid (like HCl), you can selectively protonate one nitrogen atom, rendering it non-nucleophilic. The acylation then occurs exclusively at the remaining free nitrogen.

// Nodes Piperazine [label="Piperazine\n(Two nucleophilic nitrogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="+ 1 eq. Acid\n(e.g., HCl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Salt [label="Piperazin-1-ium Salt\n(One N is deactivated)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylAgent [label="+ Acylating Agent\n(R-CO-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Selective [label="Selective Acylation\nat free NH group", shape=cds, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Mono-acylated Piperazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Piperazine -> Acid -> Salt -> AcylAgent -> Selective -> Product; } } Caption: Principle of the in-situ mono-protonation strategy.

Q3: When should I choose the protecting group strategy over mono-protonation?

The choice depends on the scale, complexity, and downstream steps of your synthesis.

StrategyWhen to UseAdvantagesDisadvantages
Protecting Group High-value synthesis; when absolute purity is critical; when the acylating agent or product is acid-sensitive.Very high selectivity; clean reactions; broad compatibility.Multi-step (adds to cost and time); generates more waste.[2][3]
Mono-protonation Large-scale synthesis; when atom economy is important; for simpler, acid-stable molecules.One-pot procedure; cost-effective; high atom economy.Requires careful control of acid stoichiometry; workup involves neutralization; not suitable for acid-labile compounds.[3]
Category 2: Side Reactions from Coupling Reagents

Q4: I am using a carboxylic acid and a coupling reagent instead of an acyl chloride. What side reactions should I be aware of?

Amide bond formation using a carboxylic acid and an amine requires an activating agent, often called a coupling reagent.[8] While effective, these reagents can introduce their own set of side reactions.

  • Carbodiimide-Related Issues (DCC, EDC):

    • Insoluble Byproduct: Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is notoriously insoluble in many organic solvents, complicating purification.[9] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase synthesis as its urea byproduct is more soluble.

    • O→N Acyl Migration: The activated intermediate, an O-acylisourea, can rearrange to a stable N-acylurea. This N-acylurea is unreactive towards the amine, effectively consuming your starting material and reducing the yield. This side reaction can be suppressed by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or HATU, which traps the O-acylisourea to form a more stable active ester.[10]

    • Racemization: If your carboxylic acid has a chiral center at the α-position (like an amino acid), carbodiimide activation can lead to partial or complete racemization.[8][9] The addition of HOBt or similar additives is critical to minimize this.

  • Guanidinylation with Aminium Reagents (HATU, HBTU):

    • HATU and HBTU are highly efficient coupling reagents but can also react with the amine nucleophile to form an unreactive guanidinium species, especially if the coupling reagent is used in large excess or if the amine is added slowly.[9][11] It is often recommended to pre-activate the carboxylic acid for a short period (5-30 minutes) before adding the amine.[11]

// Nodes Acid [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC / EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="+ Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Desired Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="N-Acylurea\n(Unreactive Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> Intermediate; DCC -> Intermediate; Intermediate -> Amide [label="Desired Path\n(Nucleophilic Attack)"]; Amine -> Amide; Intermediate -> SideProduct [label="Side Reaction\n(O→N Acyl Shift)", color="#EA4335"]; } } Caption: Carbodiimide activation and the N-acylurea side reaction.

Q5: How do I choose the right coupling reagent for my piperazine-1-carboxamide synthesis?

Coupling ReagentAdvantagesKey Disadvantages / Side Reactions
EDC / HOBt Water-soluble urea byproduct (easy removal); low cost.[9]Risk of O→N acyl migration; moderate risk of racemization.[10]
DCC / HOBt Low cost; highly effective.Insoluble dicyclohexylurea (DCU) byproduct complicates purification.[9]
HATU / HOAt Very fast reaction rates; low racemization.[9]Higher cost; can cause guanidinylation of the amine; byproduct is carcinogenic hexamethylphosphoramide (HMPA) for the related BOP reagent.[9]
PyBOP Good for sterically hindered couplings; low racemization.Higher cost; can also form guanidinium byproducts.
Category 3: Other Potential Side Reactions

Q6: Are there any other, less common side reactions I should be aware of?

While controlling N-acylation selectivity is the primary concern, other issues can arise under specific conditions.

  • Piperazine Degradation: Piperazine is hygroscopic and can absorb water and CO₂ from the atmosphere, which can interfere with the reaction.[12] Always use freshly opened or properly stored piperazine and ensure anhydrous reaction conditions.

  • Ring Opening: Piperazine ring-opening is generally not observed under standard acylation conditions. It typically requires harsh conditions or specific reagents like benzynes, which are not used in this synthesis.[13]

  • C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a known area of research but requires specific transition-metal catalysts and conditions.[14] It is not a side reaction expected during a standard amide coupling.

Experimental Protocols
Protocol 1: Mono-acylation via In-Situ Protonation

This protocol describes the synthesis of a generic piperazine-1-carboxamide using an acyl chloride and the mono-protonation strategy.

Materials:

  • Piperazine (2.0 eq.)

  • Acyl Chloride (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl (2.0 eq., relative to acyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine (2.0 eq.) in anhydrous DCM.

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of concentrated HCl (2.0 eq.) in an appropriate solvent (e.g., ethanol or dioxane) dropwise. Stir for 15 minutes at 0 °C. This forms a slurry of the piperazine di-hydrochloride salt.

  • Acylation: In a separate flask, dissolve the acyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the piperazine slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the mixture to 0 °C and carefully quench by adding saturated NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mono-acylation using a Boc-Protecting Group

This protocol outlines the three-step synthesis using Boc protection.

(A) Protection Step:

  • Dissolve piperazine (1.0 eq.) in DCM.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise at 0 °C.

  • Allow to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and concentrate to yield N-Boc-piperazine, which is often used without further purification.[7]

(B) Acylation Step:

  • Dissolve N-Boc-piperazine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous DCM at 0 °C.

  • Add a solution of the acyl chloride (1.05 eq.) in DCM dropwise.

  • Stir at room temperature and monitor the reaction to completion.

  • Perform an aqueous workup as described in Protocol 1 to isolate the N-acyl-N'-Boc-piperazine intermediate.

(C) Deprotection Step:

  • Dissolve the N-acyl-N'-Boc-piperazine intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA, ~10 eq.) at 0 °C.

  • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the TFA salt, then proceed with drying and purification to obtain the final mono-acylated product.[2]

References
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]

  • Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Acme-Hardesty. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Enhancing the Storage Stability of Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A-SM.ORG/T-SC/PC-S/V1.0

Welcome to the Technical Support Center for piperazine carboxamide stability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the storage stability of this important class of compounds. Here, we provide in-depth technical insights, field-proven protocols, and a comprehensive understanding of the underlying chemical principles governing the stability of piperazine carboxamides.

Introduction: The Stability Challenge of Piperazine Carboxamides

Piperazine carboxamides are a cornerstone scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] However, the inherent reactivity of the piperazine ring and the amide bond presents significant stability challenges during storage and formulation.[2][3] Degradation can compromise the potency, safety, and shelf-life of active pharmaceutical ingredients (APIs) and drug products.[4][5] Understanding the degradation pathways is paramount to developing robust stabilization strategies.

The primary degradation routes for piperazine carboxamides include:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. The piperazine moiety, being a weak base, can influence the local pH and catalyze this degradation.[6][7]

  • Oxidation: The nitrogen atoms in the piperazine ring are prone to oxidation, especially in the presence of oxygen, metal ions, or peroxide impurities from excipients.[8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage and other complex reactions.[5]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation pathways.[8][10]

This guide will equip you with the knowledge and tools to anticipate, identify, and mitigate these stability issues.

Troubleshooting Guide: Common Stability Issues and Solutions

This section is structured in a question-and-answer format to directly address common problems encountered during the storage and handling of piperazine carboxamides.

Issue 1: Appearance of a New Peak in HPLC During a Stability Study

Question: I've observed a new, growing peak in the HPLC chromatogram of my piperazine carboxamide API after storing it at accelerated conditions (40°C/75% RH). How do I identify the degradant and prevent its formation?

Answer:

The appearance of a new peak is a classic sign of chemical degradation. The key is to systematically identify the degradation product and its formation mechanism.[11]

Causality and Investigation:

  • Hypothesize the Degradation Pathway: The most probable cause is hydrolysis of the carboxamide bond or oxidation of the piperazine ring. The new peak's retention time relative to the parent compound can offer clues. Hydrolytic products (the piperazine amine and the carboxylic acid) are often more polar and will elute earlier in reversed-phase HPLC.

  • Characterize the Degradant: The definitive way to identify the unknown peak is to use HPLC coupled with mass spectrometry (LC-MS).[6]

    • LC-MS Analysis: This will provide the molecular weight of the degradant.

    • Tandem MS (MS/MS): Fragmentation of the degradant ion will help elucidate its structure.

  • Perform Forced Degradation Studies: To confirm the degradation pathway, conduct forced degradation (stress testing) studies.[4][12] This involves intentionally exposing your compound to harsh conditions to generate degradation products in a short amount of time. This helps to confirm that the peak seen in your stability study corresponds to a specific degradation pathway.[5]

Solution-Oriented Protocols:

  • Protocol 1: Forced Degradation Study: This protocol is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[6]

  • Protocol 2: Stability-Indicating HPLC Method Development: A robust HPLC method is essential to separate the parent compound from all potential degradants.[6]

Preventative Measures:

  • pH Control: If hydrolysis is confirmed, the formulation's pH is critical. Since piperazine is a weak base, buffering the solution to an optimal pH can significantly improve stability.[6] Salt formation, such as creating a hydrochloride or citrate salt, can also enhance stability in solution.[6]

  • Excipient Compatibility: Scrutinize your excipients. Some, like those containing reactive peroxides (e.g., povidone), can promote oxidative degradation.[13] Perform drug-excipient compatibility studies to identify and eliminate problematic components.[14][15]

  • Moisture Control: For solid-state formulations, moisture can accelerate both hydrolysis and recrystallization of amorphous forms.[16] Ensure low moisture content in excipients and consider using a desiccant in the packaging.

  • Inert Atmosphere: If oxidation is the issue, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[17]

Issue 2: Discoloration or Physical Changes in the Solid-State Sample

Question: My white, crystalline piperazine carboxamide powder has started to turn yellow and become clumpy after several weeks in storage. What is causing this, and how can I prevent it?

Answer:

Discoloration and changes in physical form are indicative of chemical degradation and/or physical instability.

Causality and Investigation:

  • Oxidative Degradation: Yellowing is often a sign of oxidation. The nitrogen atoms of the piperazine ring can be oxidized, leading to the formation of colored byproducts.[9] This can be exacerbated by exposure to light and air.[17]

  • Hygroscopicity and Physical Instability: Clumping suggests that the material is absorbing moisture from the atmosphere. This can lower the glass transition temperature of amorphous solids, leading to recrystallization, or accelerate solid-state reactions.[16]

  • Maillard Reaction: If your formulation includes reducing sugars (like lactose), a Maillard reaction between the sugar and the secondary amine of the piperazine can occur, leading to browning.[13][15]

Solution-Oriented Protocols:

  • Photostability Testing: Expose the sample to controlled light conditions as per ICH Q1B guidelines to determine its photosensitivity.

  • Hygroscopicity Testing: Determine the moisture sorption isotherm to understand how the material behaves at different relative humidities.

Preventative Measures:

  • Light Protection: Store the material in amber vials or other light-blocking containers.

  • Low Humidity Storage: Store in a desiccator or a controlled low-humidity environment.[17]

  • Excipient Selection: Avoid excipients with known incompatibilities. For instance, if your API has an amine group, avoid reducing sugars to prevent the Maillard reaction.[15]

  • Antioxidants: For formulations susceptible to oxidation, the inclusion of an antioxidant may be beneficial, though this requires careful compatibility testing.

Frequently Asked Questions (FAQs)

Q1: At what pH is my piperazine carboxamide likely to be most stable?

A1: The optimal pH for stability is compound-specific and must be determined experimentally. Generally, a pH range of 3-6 is a good starting point to investigate, as it can minimize both acid- and base-catalyzed hydrolysis of the amide bond.[7] A pH-rate profile study is the definitive way to determine the pH of maximum stability.

Q2: I have a choice between a crystalline and an amorphous form of my piperazine carboxamide. Which is better for stability?

A2: Crystalline forms are generally more physically and chemically stable than their amorphous counterparts.[16] Amorphous solids have higher free energy and molecular mobility, making them more prone to degradation and recrystallization, especially in the presence of moisture.[16] However, amorphous solid dispersions can be used to improve solubility, but require careful selection of polymers to ensure stability.[16]

Q3: Can I use bioisosteres to improve the stability of my piperazine carboxamide?

A3: Yes, bioisosteric replacement is an advanced strategy used in drug design to improve stability while maintaining biological activity.[2][18] For instance, replacing the amide bond with a more stable group like a 1,2,3-triazole can enhance resistance to enzymatic hydrolysis.[2] This is typically considered during the lead optimization phase of drug discovery.

Q4: What are the best storage conditions for long-term stability?

A4: Based on stability studies, piperazine derivatives show better stability when stored at refrigerated (2-8°C) or frozen (-20°C) conditions.[19][20] Storage at room temperature should be avoided to minimize degradation.[20] All samples should be protected from light and moisture.[17]

Q5: How do I identify an unknown degradation product observed in my stability study?

A5: A combination of LC-MS and tandem MS (MS/MS) is the most powerful approach.[6] LC-MS provides the molecular weight of the unknown peak, while MS/MS fragments the molecule to provide structural information.[6] This data, combined with knowledge of the parent structure and likely degradation pathways, allows for confident identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways for a piperazine carboxamide drug substance.[5][6]

Materials:

  • Piperazine carboxamide drug substance

  • 0.1 M and 1 M Hydrochloric acid (HCl)

  • 0.1 M and 1 M Sodium hydroxide (NaOH)

  • 3% and 30% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH. Treat as in the acid hydrolysis step. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours. If no degradation occurs, repeat with 30% H₂O₂.

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C or higher) for a specified period. Also, test a solution of the drug substance under the same conditions.

  • Photodegradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. Aim for 10-20% degradation of the active ingredient.[11]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the piperazine carboxamide from all its potential degradation products.[6]

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a suitable wavelength (determined from the UV spectrum of the parent drug).

  • Injection Volume: 10 µL

Method Optimization:

  • Inject the unstressed sample to determine the retention time of the parent peak.

  • Inject the samples from the forced degradation studies.

  • Evaluate the resolution between the parent peak and all degradant peaks.

  • If separation is inadequate, optimize the method by:

    • Changing the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.

    • Modifying the mobile phase pH: This can alter the ionization state of the analytes and improve separation.

    • Trying a different column: Columns with different stationary phases (e.g., C8, Phenyl, Cyano) offer different selectivities.[6]

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Incompatibilities

ParameterRecommendationRationale and Potential Issues
Temperature 2-8°C or -20°CElevated temperatures accelerate hydrolysis and oxidation.[8][20]
Humidity Store in a desiccated environmentMoisture can induce hydrolysis and cause physical changes in solid forms.[16]
Light Protect from light (use amber containers)UV exposure can lead to photolytic degradation.[5]
Atmosphere Store under an inert atmosphere (N₂ or Ar) if susceptible to oxidationMinimizes contact with oxygen, preventing oxidative degradation.[17]
pH (Solutions) Determine optimal pH (typically 3-6) and use buffersPrevents acid/base-catalyzed hydrolysis of the amide bond.[6][7]
Excipients to Avoid Reducing sugars (e.g., lactose), excipients with peroxide impurities (e.g., povidone)Can cause Maillard reactions with amine groups or promote oxidation.[13][15]

Visualizations

Diagram 1: General Degradation Pathways

G PC Piperazine Carboxamide Hydrolysis Hydrolysis (Acid/Base) PC->Hydrolysis Oxidation Oxidation (O₂, Peroxides) PC->Oxidation Photolysis Photolysis (UV/Vis Light) PC->Photolysis Thermal Thermal Stress PC->Thermal PA Piperazine Amine Hydrolysis->PA Cleavage CA Carboxylic Acid Hydrolysis->CA Cleavage OxP Oxidized Products (N-oxides, etc.) Oxidation->OxP PhotoP Photolytic Products Photolysis->PhotoP Thermal->Hydrolysis Accelerates Thermal->Oxidation Accelerates

Caption: Key degradation pathways for piperazine carboxamides.

Diagram 2: Troubleshooting Workflow for Stability Issues

G cluster_investigation Investigation cluster_solution Solution Start Stability Issue Observed (e.g., new peak, discoloration) ForcedDeg Perform Forced Degradation (Acid, Base, Ox, Heat, Light) Start->ForcedDeg LCMS Analyze Stressed Samples by LC-MS/MS ForcedDeg->LCMS Identify Identify Degradant & Pathway LCMS->Identify Optimize Optimize Formulation & Storage Conditions Identify->Optimize

Caption: Systematic workflow for investigating and resolving stability issues.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Freeman, S., & Rochelle, G. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Benchchem. (n.d.). Application Notes and Protocols: Amide Protection Strategies.
  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Freeman, S. E. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Reynolds, D. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • MDPI. (2024). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
  • PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • Academia.edu. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • ResearchGate. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Veeprho. (2020). Drug-Excipient Compatibility Study.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Fingerprint of N-(3-methylphenyl)piperazine-1-carboxamide: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(3-methylphenyl)piperazine-1-carboxamide. Designed for researchers and professionals in drug development, this document moves beyond a simple data listing to offer a comparative analysis against structurally similar compounds. By understanding how subtle molecular changes influence NMR spectra, researchers can gain greater confidence in structural elucidation and purity assessment.

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] The addition of a carboxamide functional group and a substituted phenyl ring creates a molecule with specific structural and electronic features. NMR spectroscopy is the definitive technique for mapping these features, providing an unambiguous confirmation of the compound's identity.[2]

Predicted NMR Spectral Data for this compound

this compound with atom numbering

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration Predicted ¹³C Chemical Shift (ppm) Rationale for Assignment
C1-~155.0Carboxamide Carbonyl: Highly deshielded due to the double bond to one oxygen and a single bond to a nitrogen atom.
N-H~6.5-7.0, broad singlet, 1H-Amide Proton: Chemical shift can be variable and is often broad due to quadrupole coupling and exchange.
C2/C6 (Piperazine)~3.6-3.8, triplet, 4H~45.0Adjacent to Carboxamide Nitrogen: Deshielded by the electron-withdrawing effect of the adjacent amide group.
C3/C5 (Piperazine)~3.1-3.3, triplet, 4H~50.0Adjacent to Phenyl Nitrogen: Deshielded by the nitrogen atom connected to the aromatic ring.
C1'-~150.0Aromatic C-N: Quaternary carbon attached to nitrogen, shifted downfield.
C2'~6.9-7.1, singlet or narrow triplet, 1H~117.0Aromatic C-H (ortho): Positioned ortho to the piperazine substituent.
C3'-~138.0Aromatic C-CH₃: Quaternary carbon attached to the methyl group.
C4'~6.7-6.9, doublet, 1H~121.0Aromatic C-H (para): Positioned para to the piperazine substituent.
C5'~7.1-7.3, triplet, 1H~129.0Aromatic C-H (meta): The chemical shift is influenced by both adjacent C-H groups.
C6'~6.9-7.1, doublet, 1H~116.0Aromatic C-H (ortho): Positioned ortho to the piperazine substituent.
C-CH₃-~21.5Methyl Carbon: Located in the typical upfield region for alkyl carbons on an aromatic ring.
H-CH₃~2.3, singlet, 3H-Methyl Protons: A characteristic singlet in the aromatic methyl region.

Comparative Spectral Analysis: The Influence of Substituents

To validate our predictions and understand the structure-spectrum relationship, we will compare the target molecule with key analogues: the parent 1-phenylpiperazine , the carboxamide-containing N-phenylpiperazine-1-carboxamide [5], and the m-tolyl analogue lacking the carboxamide, 1-(3-methylphenyl)piperazine [6].

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Key Carbons

Compound Piperazine C (α to N-Ph) Piperazine C (β to N-Ph) Aromatic C1' (C-N) Aromatic C3' (C-CH₃) Aromatic C-CH₃
1-Phenylpiperazine~50.5~46.0~151.5--
1-(3-Methylphenyl)piperazine[6]~50.3~45.8~151.2~138.9~21.8
N-Phenylpiperazine-1-carboxamide[5]~50.0~44.5~151.0--
This compound (Predicted) ~50.0 ~45.0 ~150.0 ~138.0 ~21.5
  • Effect of the Carboxamide Group: The introduction of the -C(=O)NH₂ group at the N-4 position of the piperazine ring causes a slight upfield shift in the adjacent piperazine carbons (C3/C5) and a more noticeable downfield shift for the carbons alpha to this group (C2/C6), as seen in the predicted data. This is due to the strong electron-withdrawing nature of the carbonyl group.

  • Effect of the Methyl Group: Comparing 1-phenylpiperazine with 1-(3-methylphenyl)piperazine, the electronic effect of the methyl group on the piperazine ring carbons is minimal.[6] Its primary influence is on the aromatic ring, introducing a new quaternary carbon signal (C3') around 139 ppm and a methyl carbon signal around 22 ppm. The substitution pattern also resolves the aromatic proton signals, which would otherwise be more complex due to symmetry in the unsubstituted ring.[7]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a robust methodology for the characterization of this compound and similar small molecules.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of the analyte.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though it will shift the observed proton signals, particularly the N-H proton.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

Step 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.[2]

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H Spectrum:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).

Step 3: 2D NMR for Unambiguous Assignment

For definitive structural confirmation, 2D NMR experiments are indispensable.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds). It is crucial for mapping the spin systems within the piperazine ring and the aromatic system.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation). It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is essential for connecting the different fragments of the molecule, for example, linking the piperazine protons to the aromatic carbons (C1') and the carboxamide carbonyl (C1).[8]

Visualization of NMR Workflow and Structural Connectivity

Diagrams are powerful tools for visualizing complex workflows and molecular relationships.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh & Dissolve (10-15 mg in 0.6 mL CDCl3) Acq_1D 1D NMR (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Assessment Assign Signal Assignment (Chemical Shift, Multiplicity) Acq_2D->Assign Connect Establish Connectivity (COSY, HMBC) Assign->Connect Structure Structure Elucidation & Verification Connect->Structure

Caption: Standard workflow for small molecule structure elucidation using NMR spectroscopy.

HMBC_Correlations mol H_piperazine_alpha H-2/6 C_carbonyl C1 (C=O) H_piperazine_alpha->C_carbonyl C_piperazine_alpha C2/C6 H_piperazine_beta H-3/5 C_aromatic_CN C1' H_piperazine_beta->C_aromatic_CN H_aromatic H-2'/6' H_aromatic->C_aromatic_CN H_methyl H-CH₃ C_aromatic_ortho C2'/C6' H_methyl->C_aromatic_ortho C_aromatic_CH3 C3' H_methyl->C_aromatic_CH3

Caption: Key expected HMBC (²JCH, ³JCH) correlations for structural confirmation.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of 1D and 2D NMR techniques. By predicting its spectral data and comparing it with known analogues, we can confidently assign each proton and carbon signal. The methyl group on the phenyl ring serves as a distinct spectroscopic marker, while the carboxamide functionality imposes predictable electronic effects on the piperazine ring. The detailed protocol and analytical workflow provided herein offer a robust framework for researchers engaged in the synthesis and characterization of novel phenylpiperazine derivatives, ensuring data integrity and accelerating the drug discovery process.

References

  • Gao, C., et al. (2005). Complete assignments of ¹H and ¹³C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-Phenylpiperazine. PubChem Compound Database. Retrieved from: [Link]

  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4), 257-266. Available at: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 953-961. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N-phenylpiperazine-1-carboxamide. PubChem Compound Database. Retrieved from: [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. (General NMR principles, no specific URL)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General NMR principles, no specific URL)
  • Chemguide (n.d.). Interpreting C-13 NMR spectra. Retrieved from: [Link]

  • Michigan State University Department of Chemistry (n.d.). Interpreting NMR Spectra. Retrieved from: [Link]

  • ChemicalBlock (n.d.). N-phenylpiperazine-1-carboxamide ¹H NMR Spectra. In PubChem. Retrieved from: [Link]

  • Michigan State University Department of Chemistry (n.d.). NMR Spectroscopy. Retrieved from: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

Sources

Comparison of N-(3-methylphenyl)piperazine-1-carboxamide vs. phenylpiperazine standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of N-(3-methylphenyl)piperazine-1-carboxamide and phenylpiperazine, two piperazine derivatives with potential applications in research and drug development. The following sections offer an in-depth analysis of their chemical properties, a robust experimental workflow for their comparative characterization, and a discussion of the implications of their structural differences on their potential biological activities. This document is intended to serve as a practical resource for scientists engaged in the evaluation and application of these and similar chemical entities.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine and its derivatives represent a significant class of compounds in medicinal chemistry, frequently incorporated into the structures of drugs targeting the central nervous system. Phenylpiperazine itself is a foundational scaffold, while its substituted analogues, such as this compound, offer a diverse chemical space for the exploration of new therapeutic agents. The addition of a carboxamide and a 3-methylphenyl group to the piperazine core can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of characterizing and comparing chemical standards is the evaluation of their physicochemical properties. These parameters are critical in determining the suitability of a compound for specific experimental conditions and in predicting its in vivo behavior.

PropertyPhenylpiperazineThis compoundRationale for Difference
Molecular Formula C₁₀H₁₄N₂C₁₂H₁₇N₃OThe addition of a carboxamide and a methyl group increases the atom count.
Molecular Weight 162.23 g/mol 219.28 g/mol The presence of additional functional groups contributes to a higher molecular weight.
Predicted LogP 1.892.45The 3-methylphenyl and carboxamide moieties increase the lipophilicity of the molecule.
Predicted Solubility Soluble in waterModerately soluble in waterThe increased lipophilicity is expected to decrease aqueous solubility.
Predicted pKa 8.8 (most basic)7.9 (most basic)The electron-withdrawing effect of the carboxamide group is expected to reduce the basicity of the piperazine nitrogen.

Note: The properties for this compound are predicted based on its chemical structure, as extensive experimental data is not widely available in public literature.

Experimental Workflow for Comparative Analysis

The following experimental workflow provides a systematic approach to the comparative analysis of this compound and phenylpiperazine standards. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Figure 1: A comprehensive workflow for the comparative analysis of chemical standards.

Step-by-Step Methodologies

1. Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To quantify the purity of each standard and identify any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare stock solutions of each standard in methanol (1 mg/mL).

    • Perform serial dilutions to create calibration standards.

    • Inject a known volume (e.g., 10 µL) of each standard and sample.

    • Analyze the resulting chromatograms for peak area and retention time.

    • Calculate purity by the area normalization method.

2. Identity Confirmation and Mass Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and fragmentation pattern of each compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Procedure:

    • Utilize the same chromatographic conditions as the HPLC-UV method.

    • Introduce the column effluent into the ESI-MS.

    • Acquire mass spectra in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight.

3. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of each compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of each standard in the appropriate deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.

Potential Signaling Pathway Implications

The structural differences between phenylpiperazine and its derivatives can lead to varied interactions with biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling pp Phenylpiperazine gpcr GPCR (e.g., 5-HT Receptor) pp->gpcr Binding Affinity (Ki) nmpp N-(3-methylphenyl) piperazine-1-carboxamide nmpp->gpcr Binding Affinity (Ki) (Potentially Altered) g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Validating Purity of N-(3-methylphenyl)piperazine-1-carboxamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

In the development of urea derivatives like N-(3-methylphenyl)piperazine-1-carboxamide , purity validation is the critical gatekeeper between synthesis and biological screening. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for identification, and Quantitative NMR (qNMR) offers absolute quantification without standards, HPLC-UV remains the gold standard for routine purity profiling and stability indicating methods.

This guide objectively compares the performance of HPLC-UV against its primary alternatives (LC-MS and qNMR) and provides a self-validating, field-proven protocol for this specific piperazine-urea scaffold.

The Molecule at a Glance
  • Target: this compound[1][2]

  • Structural Challenges:

    • Basic Moiety: The secondary amine at position 4 of the piperazine ring (pKa ~9.8) causes severe peak tailing on standard silica columns.

    • Chromophore: The 3-methylphenyl (m-tolyl) group provides UV absorption but lacks the high intensity of extended conjugation systems.

    • Polarity: Amphiphilic nature requires careful mobile phase tuning to prevent early elution of polar degradants.

Comparative Analysis: HPLC-UV vs. Alternatives

Before detailing the protocol, we must establish why HPLC-UV is the selected method for purity validation over LC-MS and qNMR.

Table 1: Performance Matrix
FeatureHPLC-UV (Recommended) LC-MS (Alternative) qNMR (Orthogonal)
Primary Utility Routine QC, Purity %, StabilityIdentification, Trace ImpuritiesAbsolute Purity (Potency)
Linearity Range Excellent (

-

range)
Limited (Saturation frequent)Excellent (Concentration dependent)
Precision (RSD)



LOD (Sensitivity)

(w/w)

(w/w)

(w/w)
Response Factor Variable (requires standards)Highly Variable (ionization bias)Uniform (proton counting)
Cost per Run Low ($)High (

$)
Moderate (

)
Expert Insight: The "Mass Balance" Trap

While LC-MS is more sensitive, it is prone to ionization suppression . Impurities lacking proton-able sites (e.g., certain oligomers) may be invisible in MS but detected in UV. Conversely, qNMR is the most accurate for "absolute content" but lacks the sensitivity to detect the 0.1% impurities required by ICH guidelines. Therefore, HPLC-UV is the only compliant choice for purity % area normalization.

Strategic Method Development (The Protocol)

The following protocol addresses the specific basicity of the piperazine ring. Standard neutral pH methods will fail here, resulting in broad, tailing peaks due to silanol interactions.

Optimized Chromatographic Conditions
  • Column: C18 with Base Deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Why: High carbon load and end-capping prevent the basic piperazine nitrogen from binding to residual silanols.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5) OR 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: Low pH ensures the piperazine nitrogen is fully protonated (

      
      ). While this seems counterintuitive, a fully charged species often yields sharper peaks than a partially ionized one undergoing rapid equilibrium.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

    • Why: The urea and isolated phenyl ring absorb strongly at 210 nm. 254 nm is more specific to the aromatic ring but may miss non-aromatic degradation products.

Gradient Profile
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955Stop

Validation Workflow (ICH Q2(R1) Aligned)

To validate the purity of this compound, follow this self-validating workflow.

Diagram 1: Validation Logic Flow

ValidationWorkflow Start Start Validation Specificity Specificity: Inject Blank, Placebo, & Forced Degradation Start->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity No Interference Fail Optimization Required Specificity->Fail Co-elution Precision Precision: Repeatability (n=6) Linearity->Precision R² > 0.999 Linearity->Fail R² < 0.999 LOD_LOQ Sensitivity (LOD/LOQ): S/N > 3 and S/N > 10 Precision->LOD_LOQ RSD < 2.0% Precision->Fail RSD > 2.0% Robustness Robustness: +/- pH, Flow, Temp LOD_LOQ->Robustness Pass Method Validated Robustness->Pass Stable Robustness->Fail Drift > 5%

Caption: Step-by-step logic for validating the HPLC method according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

You must prove the method can separate the main peak from its own degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect: Hydrolysis of urea linkage

    
     3-methylaniline + piperazine).
    
  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours. (Expect: N-oxides on piperazine).
    

Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (


) > 1.5 between all peaks.
Linearity & Range

Prepare 5 concentrations of the standard ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Critical Parameters

Diagram 2: Decision Matrix for Peak Issues

Troubleshooting Issue Peak Issue Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peak Issue->Split Drift RT Drift Issue->Drift Action1 Add 0.1% TEA or Increase Buffer Conc. Tailing->Action1 Action2 Check Solvent Mismatch (Sample Solvent too strong) Split->Action2 Action3 Stabilize Column Temp or Check pH Stability Drift->Action3

Caption: Rapid troubleshooting guide for common HPLC anomalies associated with basic urea derivatives.

Key Technical Nuances
  • Sample Diluent: Do NOT dissolve the sample in 100% Acetonitrile. The mismatch with the initial mobile phase (95% water) will cause "solvent effect" peak splitting. Dissolve in 50:50 ACN:Water.

  • Carryover: The basic piperazine moiety can adsorb to injector seals. Ensure the needle wash contains 50% Methanol/Water with 0.1% Formic Acid.

Conclusion

For This compound , HPLC-UV offers the optimal balance of precision, robustness, and regulatory compliance. While qNMR is superior for establishing the purity of the Reference Standard itself, HPLC-UV is the required method for batch-to-batch purity validation and impurity profiling.

By utilizing a low-pH mobile phase and a base-deactivated C18 column, you neutralize the problematic basicity of the piperazine ring, ensuring sharp peaks and high sensitivity for trace impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC theory regarding basic compounds).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[4] Link

Sources

Reference standards for N-substituted piperazine-1-carboxamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reference Standards for the Analysis of N-Substituted Piperazine-1-Carboxamides

N-substituted piperazine-1-carboxamides represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their structural diversity and pharmacological importance necessitate rigorous analytical control throughout the drug development lifecycle, from synthesis to final product release. The cornerstone of this control is the use of well-characterized reference standards. This guide provides a comprehensive comparison of reference standards and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.

The Imperative for High-Quality Reference Standards

Accurate quantification and identification of N-substituted piperazine-1-carboxamides, whether as active pharmaceutical ingredients (APIs) or impurities, is impossible without a reliable point of comparison. A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and concentration of a substance. The choice of standard directly impacts the validity of analytical results, making a thorough understanding of the available options essential.

A Comparative Analysis of Reference Standard Types

The selection of a reference standard is governed by its intended application. The primary distinction lies between primary and secondary standards, each with a specific role in the analytical workflow.

Standard Type Description Purity Requirement Traceability Typical Use Case
Primary Standard A standard designated or widely acknowledged as having the highest metrological qualities. Often supplied by pharmacopeial bodies like USP or EP.[2]Highest possible purity, extensively characterized.Directly traceable to national or international standards.Calibration of secondary standards; definitive identification and quantification.
Secondary (Working) Standard A standard established by comparison against a primary reference standard.[3][4]High purity, but less rigorously characterized than a primary standard.Traceable to a primary standard.Routine quality control, batch release testing, and daily instrument calibration.
In-House Standard A standard synthesized and characterized within the user's laboratory.[5][6][7]Varies; must be proven fit for purpose.Characterization data must be thoroughly documented.Early-stage research, analysis of novel compounds, or when commercial standards are unavailable.

Expert Insight: While pharmacopeial primary standards (e.g., Piperazine USP Reference Standard) offer the highest level of trust and are required for compendial methods, they can be costly and are often reserved for critical applications. Establishing a well-characterized secondary (working) standard, qualified against the primary standard, is a cost-effective and practical approach for routine, high-throughput analyses.[3]

Workflow for Qualifying a Secondary Reference Standard

The qualification process is a self-validating system designed to ensure the secondary standard is a reliable surrogate for the primary standard.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Comparison & Stability Procure Procure/Synthesize Candidate Material Identity Identity Confirmation (NMR, MS, IR) Procure->Identity Purity Purity Assessment (HPLC, GC, Titration) Identity->Purity Compare Direct Comparison to Primary Standard (Assay) Purity->Compare Stability Stability Assessment (Forced Degradation, Long-Term) Compare->Stability Certify Certification & Documentation (Assign Purity, Set Expiry) Stability->Certify Use Release for Use as Working Standard Certify->Use

Caption: Workflow for qualifying a secondary reference standard.

Core Analytical Methodologies: A Head-to-Head Comparison

The analysis of N-substituted piperazine-1-carboxamides typically relies on chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, whether it's routine quantification, impurity profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its robustness and precision in quantifying compounds.

  • Causality of Method Choice: The core challenge with many piperazine derivatives is their lack of a native chromophore, which prevents detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm).[8] This necessitates a chemical derivatization step to attach a UV-active molecule to the analyte, allowing for sensitive detection.[8]

  • Trustworthiness through Validation: A validated HPLC method provides confidence in the results. Validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable for its intended purpose.[8]

Detailed Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol is based on a validated method for detecting trace amounts of piperazine.[8][9]

  • Reagent Preparation:

    • Standard Solution: Accurately weigh ~20 mg of the piperazine-1-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., methanol).

    • Derivatizing Agent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

  • Derivatization Procedure:

    • Mix the standard/sample solution with an excess of the NBD-Cl solution in a reaction vial.

    • Heat the mixture at approximately 60°C for 30 minutes to ensure complete reaction.[9]

    • Cool the solution to room temperature and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • The following conditions have been shown to be effective for separating the NBD-piperazine derivative.[8]

Parameter Value Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for the relatively nonpolar derivative.
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)The organic-rich mobile phase is suitable for reversed-phase separation of the derivative. Diethylamine is added to improve peak shape by masking free silanol groups on the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temp. 35°CElevated temperature reduces viscosity and can improve peak symmetry.[8]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection 340 nmThis wavelength corresponds to a strong absorbance maximum for the NBD-derivative, ensuring high sensitivity.[8]
  • Data Analysis:

    • Identify the derivative peak based on its retention time relative to the derivatized reference standard.

    • Quantify the analyte using a calibration curve constructed from a series of derivatized standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying volatile impurities or for confirmatory analysis.

  • Expertise in Application: GC is particularly useful for analyzing starting materials like piperazine, 1-methyl piperazine, and 1-ethyl piperazine, which are common precursors in the synthesis of more complex drug substances.[10] The mass spectrometer provides unambiguous identification based on the analyte's fragmentation pattern.[11]

  • Self-Validating Protocol: The combination of chromatographic retention time and a unique mass spectrum provides a dual-confirmation system, making the identification highly trustworthy.[12]

Detailed Protocol: GC-MS Analysis of Piperazine-Related Impurities

This is a general protocol adapted from methods for analyzing piperazine starting materials.[10]

  • Sample Preparation:

    • Dissolve the sample and reference standard in a suitable volatile solvent, such as methanol.

  • GC-MS Conditions:

Parameter Value Rationale
Column DB-17 (or similar mid-polarity, e.g., 5% Phenyl) 30 m x 0.53 mm, 1 µm filmA mid-polarity column provides good selectivity for these basic amine compounds.[10]
Carrier Gas Helium at 2 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 250°CEnsures rapid volatilization of the analytes without thermal degradation.
Oven Program 150°C (10 min), then ramp 35°C/min to 260°C (2 min)The initial hold separates early-eluting compounds, while the ramp allows for the elution of higher-boiling analytes within a reasonable time.[10]
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for identification.
MS Transfer Line 260°CPrevents condensation of analytes between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and can be used as a primary method for quantitative analysis (qNMR).

  • Authoritative Grounding: For a reference standard, NMR provides definitive proof of structure.[13][14] The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra create a unique fingerprint of the molecule.[6][15] Dynamic NMR studies can also reveal conformational behaviors, such as the restricted rotation around the amide bond in these molecules.[13][14][15]

  • Quantitative NMR (qNMR): Unlike chromatography, qNMR can determine the purity of a substance without needing an identical reference standard. It relies on comparing the integral of an analyte signal to that of a certified internal standard of known concentration, making it an absolute, primary analytical method.

Decision Framework for Method Selection

Choosing the right analytical approach requires balancing the technical capabilities of each method with the specific requirements of the analysis.

G Start What is the Analytical Goal? RoutineQC Routine QC Assay (Purity/Content) Start->RoutineQC Quantification ImpurityID Unknown Impurity Identification Start->ImpurityID Identification StructElucid Definitive Structural Confirmation of Standard Start->StructElucid Characterization UseHPLC Use Validated HPLC-UV Method RoutineQC->UseHPLC UseGCMS Use GC-MS or LC-MS/MS ImpurityID->UseGCMS UseNMR Use NMR (1D & 2D) StructElucid->UseNMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The reliability of any analysis of N-substituted piperazine-1-carboxamides is fundamentally linked to the quality of the reference standards employed. Pharmacopeial primary standards serve as the ultimate benchmark, against which secondary working standards are qualified for routine use. The choice of analytical methodology—HPLC for robust quantification, GC-MS for sensitive impurity identification, and NMR for absolute structural confirmation—must be tailored to the specific analytical objective. By integrating high-quality, well-characterized reference standards with validated, fit-for-purpose analytical methods, researchers and drug developers can ensure data of the highest integrity, supporting safe and effective pharmaceutical products.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Peer-reviewed article. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Piperazine - USP-NF. U.S. Pharmacopeia. [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information (PMC). [Link]

  • N-phenylpiperazine-1-carboxamide. PubChem. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information (PMC). [Link]

  • Piperazine. Wikipedia. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Stability Studies & Reference Standards Services. CARBOGEN AMCIS. [Link]

  • Guideline on stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. [Link]

Sources

A Comparative Analysis of Methylphenyl and Chlorophenyl Piperazine Carboxamides: A Guide to In Vitro Potency and Functional Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine carboxamides represent a versatile and highly explored scaffold in modern medicinal chemistry, giving rise to a multitude of compounds with significant activity at various G-protein coupled receptors (GPCRs), particularly within the central nervous system. The inherent modularity of this chemical class, allowing for systematic modifications at the piperazine, carboxamide, and terminal phenyl moieties, has facilitated the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two key subclasses: methylphenyl and chlorophenyl piperazine carboxamides. By examining their structure-activity relationships (SAR), we aim to elucidate how the electronic and steric properties of methyl versus chloro substitutions on the terminal phenyl ring influence their interaction with key neurological targets, primarily dopamine and serotonin receptors. This analysis is supported by a compilation of experimental data from various studies and detailed protocols for the key assays used to characterize these compounds.

The strategic placement of a methyl or a chloro group on the phenyl ring can dramatically alter a compound's biological profile. A methyl group, being an electron-donating and lipophilic substituent, can enhance binding through favorable hydrophobic interactions and by modulating the electronics of the aromatic system. In contrast, a chloro group, being electron-withdrawing and possessing a different steric profile, can lead to distinct interactions within the receptor binding pocket, potentially through halogen bonding or by altering the overall electrostatic potential of the molecule. Understanding these nuanced differences is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Comparative Potency at Key CNS Receptors

The potency of methylphenyl and chlorophenyl piperazine carboxamides is most meaningfully compared by examining their binding affinities (Ki) and functional activities (EC50 or IC50) at relevant pharmacological targets. The following tables summarize representative data for analogues at the dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT2A receptor. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors

Compound Class/SubstituentDopamine D2 ReceptorDopamine D3 ReceptorDopamine D4 ReceptorReference(s)
Chlorophenyl Derivatives
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide>10,000-0.057[1]
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide analogue (PG01037)93.30.7-[2]
Methylphenyl Derivatives
(2-Aryl-1-piperazinyl)-N-(3-methylphenyl)acetamide analogue>1000-Potent Agonist[3]

Table 2: Comparative Functional Activity Data

Compound/ClassReceptorAssay TypePotency (EC50/IC50, nM)EfficacyReference(s)
m-Chlorophenylpiperazine (mCPP)5-HT2APhosphoinositide HydrolysisPartial Agonist< 5-HT[4]
(2-Aryl-1-piperazinyl)-N-(3-methylphenyl)acetamidesDopamine D4Functional AssayPotent Agonists-[3]

From the available data, it is evident that the nature and position of the substituent on the phenyl ring significantly impact receptor affinity and selectivity. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates exceptionally high affinity and selectivity for the dopamine D4 receptor[1]. Conversely, certain dichlorophenyl derivatives show high affinity for the D3 receptor[2]. The methylphenyl acetamide series has been identified as potent dopamine D4 receptor agonists[3].

Structure-Activity Relationship (SAR) Insights

The collected data, though not from a single head-to-head study, allows for the deduction of several key SAR trends:

  • Influence of Phenyl Substitution on Dopamine Receptor Affinity : The presence of chloro substituents, particularly in the 2 and 3 positions of the phenylpiperazine moiety, appears to confer high affinity for the D3 receptor[2]. The single 4-chloro substituent on the N-phenyl ring of the carboxamide, in combination with a methoxybenzamide, directs high affinity towards the D4 receptor[1]. The methylphenyl group on the carboxamide portion is also associated with potent dopamine D4 agonism[3]. This suggests that the electronic nature and position of the substituent are critical for differentiating between dopamine receptor subtypes.

  • Functional Activity Modulation : The observation that m-chlorophenylpiperazine (a related structure) acts as a partial agonist at 5-HT2A receptors highlights that these substitutions not only affect binding but also the functional consequences of that binding[4]. The methylphenyl derivatives have been explicitly characterized as agonists at the D4 receptor, indicating this substitution is favorable for receptor activation in this context[3].

Experimental Protocols

To ensure the reproducibility and validity of potency comparisons, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from the dopamine D2 receptor.

1. Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Ligand: 10 µM Haloperidol.

  • Test Compounds: Methylphenyl and chlorophenyl piperazine carboxamides dissolved in DMSO.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell Harvester and Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of radioligand at a final concentration close to its Kd (e.g., 0.2 nM [³H]-Spiperone).

    • 100 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Setup Add Reagents to 96-well Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Radioligand and Membrane Suspensions Reagent_Prep->Plate_Setup Incubation Incubate at RT for 90 min Plate_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail & Count Drying->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
Functional cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

This protocol measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), indicating its functional activity as an agonist or antagonist at Gs or Gi-coupled receptors.

1. Materials:

  • Cell Line: HEK293 cells expressing the receptor of interest (e.g., Dopamine D2, a Gi-coupled receptor).

  • Assay Medium: Serum-free DMEM.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin: To stimulate adenylyl cyclase for Gi-coupled receptor assays.

  • Test Compounds: Methylphenyl and chlorophenyl piperazine carboxamides.

  • cAMP Assay Kit: e.g., HTRF, ELISA, or luminescence-based kits.

  • 384-well white plates.

2. Procedure (for a Gi-coupled receptor antagonist):

  • Seed the cells in 384-well plates and grow to 80-90% confluency.

  • Wash the cells with assay medium.

  • Add 10 µL of test compound dilutions in stimulation buffer to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of a mixture of an agonist (at its EC80 concentration) and forskolin (at a final concentration of 1-10 µM) to all wells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

3. Data Analysis:

  • Generate concentration-response curves for the antagonist's inhibition of the agonist-induced effect.

  • Calculate the IC50 value from the curves.

Signaling Pathways

The differential potency of methylphenyl and chlorophenyl piperazine carboxamides can be attributed to their distinct interactions with the receptor, which in turn modulates downstream signaling cascades. The primary targets for these compounds are often dopamine and serotonin receptors, which signal through complex intracellular pathways.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, the βγ subunits of the dissociated G-protein can modulate other effectors, such as ion channels. D2 receptors also signal through β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as G-protein independent signaling.

D2_Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Agonist BetaArrestin β-Arrestin D2R->BetaArrestin Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits BetaGamma Gβγ Gi->BetaGamma cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream IonChannel Ion Channels (e.g., GIRKs) BetaGamma->IonChannel Modulates BetaArrestin->D2R Desensitization/ Internalization

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[5][6]

Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

The comparative analysis of methylphenyl and chlorophenyl piperazine carboxamides underscores the profound impact of subtle structural modifications on pharmacological activity. While a definitive declaration of superior potency for one class over the other is not feasible without direct comparative studies, the available data suggests that both methyl and chloro substitutions can lead to highly potent compounds, with the specific substitution pattern and position being key determinants of receptor selectivity. Chlorophenyl derivatives have demonstrated high affinity for D3 and D4 receptors, while methylphenyl analogs have shown potent agonism at D4 receptors.

This guide provides a framework for researchers in the field, offering not only a summary of existing knowledge but also detailed protocols for the essential assays required to further elucidate the pharmacological profiles of novel piperazine carboxamides. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, will be instrumental in the design and development of future therapeutics targeting dopamine, serotonin, and other CNS receptors.

References

  • 5-HT2A receptor. In: Wikipedia. ; 2024. [Link]

  • Celada P, Puig M, Artigas F. Serotonin-dopamine interaction in the cerebral cortex. In: Di Giovanni G, Di Matteo V, Esposito E, eds. Serotonin-Dopamine Interaction: Experimental Evidence and Therapeutic Relevance. Elsevier; 2010:105-133.
  • Verma S, Kumar S, Kumar S. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Cent Nerv Syst Agents Med Chem. 2017;17(3):220-231.
  • Heeres J, Hendrickx R, van der Veken L, et al. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorg Med Chem. 2004;12(13):3471-3483.
  • Grundt P, Prevatt KM, Cao J, et al. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. J Med Chem. 2007;50(17):4135-4146.
  • Mehta D, Kumar R, Singh G, et al. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Perrone R, Berardi F, Colabufo NA, Leopoldo M, Tortorella V. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. J Med Chem. 1998;41(24):4903-4909.
  • Khan I, Ibrar A, Abbas N, et al. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Adv. 2020;10(42):25091-25102.
  • Roth BL, Ciaranello RD, Meltzer HY. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. J Pharmacol Exp Ther. 1992;260(3):1362-1366.
  • Grundt P, Prevatt KM, Cao J, et al. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. J Med Chem. 2007;50(17):4135-4146.
  • Hackling A, Ghosh R, Perachon S, et al. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. J Med Chem. 2003;46(18):3883-3899.
  • Durdagi S, Salmas RE, Stein M, et al. Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. J Chem Inf Model. 2012;52(10):2770-2782.
  • Fuller RW, Snoddy HD, Mason NR, Owen JE. Antagonism of Vascular Serotonin Receptors by M-Chlorophenylpiperazine and M-Trifluoromethylphenylpiperazine. Pharmacology. 1981;23(2):98-103.
  • Ren Y, Han L, Gao X, et al. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules. 2016;21(11):1538.
  • Hamik A, Peroutka SJ. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Chavan AA, Pai NR. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. J Chil Chem Soc. 2017;62(1):3388-3396.
  • Perrone R, Berardi F, Colabufo NA, Leopoldo M, Tortorella V. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. J Med Chem. 1998;41(24):4903-4909.
  • Van Der P, Moerkerke A, De Smet M, et al. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1, issued January 8, 2004.
  • Asin KE, Nikkel AL, Witte DG, et al. N-methyl piperazine compounds having dopamine receptor affinity. US5700445A, issued December 23, 1997.
  • Wiese WB, Artates JW, Wiese M, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3195.
  • Wang T, Chen Z, Zhou H, et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. J Med Chem. 2020;63(14):7558-7575.
  • Kumar A, Kumar R, Sharma P. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Int J Nov Res Dev. 2021;6(1):1-10.
  • Pinna GA, Curzu MM, Sechi M, Chelucci G, Maciocco E. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Farmaco. 1999;54(8):542-550.
  • Kahn RS, Wetzler S. m-Chlorophenylpiperazine as a probe of serotonin function.
  • de Almeida-Junior LD, de Oliveira-Neto JR, da Silva-Junior EF, et al. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals (Basel). 2022;15(8):998.
  • Yilmaz I, Temel H, Yurttas L, Demirayak S. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Dev Res. 2024;85(4):e22214.
  • Glavač D, Šakić D, Vrček V, et al. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. J Mol Model. 2014;20(8):2381.
  • Butini S, Gemma S, Sanna Coccone S, et al. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. J Med Chem. 2016;59(1):229-247.
  • Baumann MH, Raley TJ, Partilla JS, et al. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse. 1993;15(3):235-238.
  • Ciano A, Federico S, Butini S, et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals (Basel). 2021;14(11):1108.
  • Kim JY, Kim D, Kang SY, et al. Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorg Med Chem Lett. 2010;20(22):6439-6442.
  • Haleem DJ.
  • Veselinović A, Veselinović M, Torregrossa R, et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel). 2024;17(1):112.
  • Agić L, Vlainić J, Šakić D, Perić M, Kos T. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor.
  • Newman-Tancredi A, Cussac D, Audinot V, et al. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors. J Pharmacol Exp Ther. 2002;303(2):815-824.
  • McCorvy JD, Wacker D, Wang S, et al. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Mol Pharmacol. 2015;87(5):870-879.
  • Glennon RA, Westkaemper RB, Bartyzel P. Bioactive conformation of 1-arylpiperazines at central serotonin receptors. J Med Chem. 1991;34(10):3175-3179.
  • Knez D, Černe M, Brus B, et al. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules. 2022;27(6):1812.
  • Peroutka SJ, Pitha J, Bolger MB. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. J Neurochem. 1989;53(3):676-681.

Sources

Structural Elucidation of N-Arylpiperazine-1-carboxamide Analogs: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of CNS-active agents and FAAH inhibitors, the N-arylpiperazine-1-carboxamide scaffold represents a privileged pharmacophore. While solution-phase data (NMR) and in-silico modeling (Docking) provide rapid structural estimates, they frequently fail to predict the supramolecular synthons and conformational rigidity that dictate solid-state stability and bioavailability.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Docking. It demonstrates that for carboxamide analogs, SC-XRD is not merely a validation tool but a critical predictive asset for identifying the active bioactive conformation masked by solution-phase averaging.

The Core Problem

N-arylpiperazine-1-carboxamides possess a urea-like linker (


). In solution, rotation around the 

bond is often fast on the NMR timescale, leading to averaged signals. However, binding affinity is driven by a specific, often "locked" conformation found in the crystal state. Relying solely on docking often results in false-positive binding poses due to the neglect of specific water-mediated hydrogen bond networks.

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the performance of crystallographic data against standard alternatives for this specific chemical series.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Computational Docking
Piperazine Conformation Definitive (Chair) . Resolves exact puckering parameters (

).
Averaged . Rapid chair-chair interconversion often obscures specific equatorial/axial preferences.Variable . Force fields often underestimate the energy penalty of "twisted-boat" conformers.
Linker Planarity Precise . Quantifies the partial double-bond character of the N-C=O urea bridge (approx. 1.34 Å).Inferred . Chemical shift anisotropy suggests planarity but lacks geometric proof.Rigid/Flexible . Often artificially constrained, missing subtle pyramidalization at nitrogens.
Intermolecular Interactions Explicit .[1] Reveals Supramolecular Synthons (e.g.,

dimers) and structural waters.
Indirect . NOE signals suggest proximity but cannot define H-bond angles.Predicted . Scoring functions frequently miss water-bridged H-bonds crucial for this scaffold.
Bio-relevance High . Crystal packing forces often mimic receptor binding pocket constraints.Medium . Solvation shell dominates, masking hydrophobic collapse.Low-Medium . Heavily dependent on the quality of the receptor grid.

Detailed Structural Insights & Experimental Data

The Urea Linkage & Supramolecular Synthons

A critical feature revealed by X-ray data for N-arylpiperazine-1-carboxamides is the planarity of the carboxamide linkage .

  • Experimental Observation: The

    
     bond angle sum typically approaches 360°, indicating 
    
    
    
    hybridization.
  • Bond Length Data: The

    
     bond length is typically elongated (~1.23 Å) while the 
    
    
    
    bonds are shortened (~1.35–1.37 Å) compared to standard amines (~1.47 Å), confirming resonance stabilization.

The "Synthon" Failure in Docking: Most docking algorithms treat the carboxamide hydrogen as a simple donor. However, SC-XRD data consistently reveals that these analogs form Centrosymmetric Dimers via an


 hydrogen-bonding motif (two molecules bonded head-to-tail).
  • Interaction:

    
    
    
  • Distance:

    
     Å (Donor to Acceptor)
    
  • Significance: This dimerization competes with drug-target interactions. If the lattice energy of this dimer is too high, solubility drops, a parameter docking ignores.

Piperazine Ring Puckering

While docking often allows the piperazine ring to adopt a "twisted boat" to fit a binding pocket, X-ray data for this series almost exclusively shows a distorted chair conformation .

  • Cremer-Pople Parameters: X-ray refinement typically yields

    
     or 
    
    
    
    (perfect chair), whereas docking poses often drift to
    
    
    (boat) erroneously to satisfy steric clashes.

Experimental Protocol: Crystallization & Data Collection

To replicate high-quality diffraction data for this scaffold, follow this field-proven "Slow Evaporation" protocol designed to minimize solvent inclusion disorder.

Phase A: Synthesis & Purification
  • Reaction: React N-arylpiperazine with the appropriate isocyanate or carbamoyl chloride in DCM at 0°C.

  • Workup: Wash with 1M HCl to remove unreacted piperazine (critical for crystal purity).

  • Drying: Dry over anhydrous

    
    .
    
Phase B: Crystallization (The "Anti-Solvent" Diffusion Method)

Direct evaporation often yields amorphous powder for these ureas. Use diffusion.

  • Dissolution: Dissolve 20 mg of the pure compound in a minimal amount (0.5 mL) of DMF or DMSO (Good solvent).

  • Layering: Carefully layer 2.0 mL of Ethanol or Diethyl Ether (Anti-solvent) on top. Do not mix.

  • Incubation: Seal the vial with Parafilm, poke one small hole, and store at 4°C in a vibration-free environment.

  • Harvest: Block-like colorless crystals typically appear within 48–72 hours.

Phase C: Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber/Kapton loop using Paratone-N oil.

  • Temperature: Collect data at 100 K (Cryostream). Room temperature collection causes high thermal motion in the terminal aryl rings, reducing resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).[2]
  • Refinement Strategy: Treat the piperazine ring hydrogens as riding models, but locate the carboxamide N-H proton from the difference Fourier map to accurately determine H-bond directionality.

Visualization of Workflows & Interactions

Diagram 1: Structural Elucidation Workflow

This workflow illustrates the critical path from synthesis to determining the "Active Conformation."

G Synthesis Synthesis (N-arylpiperazine + Isocyanate) Purification Purification (Remove unreacted amine) Synthesis->Purification Crystallization Crystallization (DMF/EtOH Diffusion) Purification->Crystallization High Purity req. XRD SC-XRD Data (100 K, Mo-Kα) Crystallization->XRD Single Crystal Refinement Structure Refinement (SHELEX/OLEX2) XRD->Refinement Analysis Synthon Analysis (H-Bond Network) Refinement->Analysis Analysis->Synthesis SAR Optimization

Caption: The integrated workflow for deriving structural intelligence. Note the feedback loop where crystallographic insights drive the next round of Synthesis (SAR).

Diagram 2: The Supramolecular Synthon ( Dimer)

This diagram visualizes the specific hydrogen-bonding network characteristic of the carboxamide linker, often missed by docking.

Interaction cluster_0 Supramolecular Dimer (Centrosymmetric) N_H N-H (Donor) (Molecule A) O_C O=C (Acceptor) (Molecule B) N_H->O_C 2.88 Å Strong H-Bond N_H_B N-H (Donor) (Molecule B) O_C_A O=C (Acceptor) (Molecule A) N_H_B->O_C_A 2.88 Å Strong H-Bond Piperazine Piperazine Ring (Chair Conformation) Piperazine->N_H Piperazine->O_C_A Aryl Aryl Ring (Distal)

Caption: Visualization of the R2,2(8) hydrogen-bonded dimer. This strong intermolecular lock stabilizes the crystal lattice and influences solubility profiles.

References

  • Cumming, J. G., et al. (2012).[3] "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(12), 3957-3961.

  • Bartyzel, A., et al. (2021). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Biochemical Society Transactions, 49(5), 2345–2355.

  • Wustrow, D. J., et al. (1998). "Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors."[4] Journal of Medicinal Chemistry, 41(5), 760–771.

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.

Sources

A Comparative Benchmarking Guide to the Binding Affinity of Novel Piperazine Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for characterizing the binding affinity of novel piperazine carboxamide inhibitors, with a specific focus on kinase targets. As researchers and drug development professionals, understanding the nuances of an inhibitor's interaction with its target is paramount for successful lead optimization and clinical translation. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Herein, we will dissect and compare three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We will use a case study approach, benchmarking a novel (hypothetical) piperazine carboxamide inhibitor, "PipCar-X," against the well-characterized p38 MAP kinase. For comparative analysis, we will contrast its performance with a known pyrazole-based inhibitor, BIRB 796, and the broad-spectrum kinase inhibitor, Staurosporine.

The Rise of Piperazine Carboxamides in Kinase Inhibition

The piperazine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for developing potent and selective drug candidates.[1] Kinases, being central regulators of numerous cellular processes, are a major class of drug targets, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][3] Therefore, the precise characterization of the binding affinity of novel piperazine carboxamide inhibitors is a critical step in the drug discovery pipeline.

Choosing the Right Tool for the Job: An Overview of Binding Affinity Assays

The selection of a binding affinity assay is not a one-size-fits-all decision. Each technique offers a unique window into the molecular interaction, providing distinct and complementary information. The choice depends on the specific question being asked, the stage of the drug discovery process, and the properties of the inhibitor and target.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association and dissociation rates) in a label-free format.[2][4] It is invaluable for understanding the dynamics of the binding event.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile (enthalpy, entropy, and stoichiometry) of the interaction.[5][6] This technique is considered the gold standard for determining binding affinity in solution.

  • Fluorescence Polarization (FP): A solution-based, homogeneous assay well-suited for high-throughput screening (HTS) to identify initial hits.[7][8][9] It relies on the change in the rotational speed of a fluorescently labeled probe upon binding to a larger protein.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Logical workflow for selecting a binding affinity assay.

Comparative Binding Affinity Data

The following table summarizes representative binding affinity data for our hypothetical piperazine carboxamide inhibitor, PipCar-X, alongside the pyrazole-based inhibitor BIRB 796 and the general kinase inhibitor Staurosporine against p38 MAP kinase. This data, compiled from various sources, illustrates the type of comparative analysis that is crucial in lead optimization.

InhibitorScaffoldTarget KinaseAssay MethodKd (nM)IC50 (nM)Reference
PipCar-X (Hypothetical) Piperazine Carboxamidep38 MAP KinaseSPR1530Modeled from literature
BIRB 796 Pyrazole Carboxamidep38 MAP Kinase-0.05-0.121-520[10][11]
Staurosporine Indolocarbazolep38 MAP Kinase-2-9.6-[12][13]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While related, they are not directly interchangeable.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of binding affinity data, meticulous adherence to validated protocols is essential. The following sections provide detailed, step-by-step methodologies for each of the three key techniques, tailored for the characterization of kinase inhibitors.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique to obtain detailed kinetic information about the binding of a small molecule inhibitor to its target kinase.[2][4]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Simplified workflow for an SPR binding assay.

Protocol:

  • Kinase Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified p38 MAP kinase (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection. A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.[14][15]

  • Inhibitor Binding Assay:

    • Prepare a dilution series of the piperazine carboxamide inhibitor (e.g., 0.1 nM to 1 µM) in running buffer.

    • Inject the inhibitor solutions over the kinase-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow the dissociation of the inhibitor by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300 seconds).

    • Regenerate the sensor surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.[14]

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a complete thermodynamic signature of the binding event, offering insights into the forces driving the interaction.[5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Basic workflow of an ITC experiment.

Protocol:

  • Sample Preparation:

    • Dialyze the purified p38 MAP kinase and dissolve the piperazine carboxamide inhibitor in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP, pH 7.5) to minimize buffer mismatch effects.

    • Degas both the kinase and inhibitor solutions to prevent air bubbles in the calorimeter.

    • Prepare the kinase solution at a concentration of approximately 10-20 µM in the sample cell (typically ~200 µL).

    • Prepare the inhibitor solution at a concentration 10-15 times higher than the kinase concentration in the injection syringe (typically ~40 µL).[17]

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, which is typically discarded from the data analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the kinase solution, with sufficient time between injections for the signal to return to baseline.[18]

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19][20] The change in entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is an ideal technique for rapidly screening large libraries of compounds to identify potential kinase inhibitors.[7][8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Simplified workflow for a competitive FP assay.

Protocol:

  • Assay Setup:

    • Select a suitable fluorescent probe that binds to the kinase of interest. This can be a fluorescently labeled known inhibitor or a fluorescent ATP analog.

    • In a microplate, add the p38 MAP kinase and the fluorescent probe at concentrations optimized to give a stable and robust polarization signal.

    • Add the piperazine carboxamide test compounds from a dilution series. Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle).

  • Measurement:

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.[21]

  • Data Analysis:

    • Calculate the polarization value for each well.

    • A decrease in polarization indicates that the test compound has displaced the fluorescent probe from the kinase.

    • Plot the polarization values against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[10]

Conclusion: A Multi-faceted Approach to Inhibitor Characterization

The benchmarking of novel piperazine carboxamide inhibitors requires a strategic and multi-faceted approach. No single technique provides a complete picture of the binding interaction. By leveraging the strengths of SPR for kinetic analysis, ITC for thermodynamic profiling, and FP for high-throughput screening, researchers can build a comprehensive understanding of their lead compounds. This integrated approach, grounded in robust and well-validated protocols, is essential for making informed decisions in the critical path of drug discovery and development. The ability to not only measure binding affinity but also to understand the underlying kinetic and thermodynamic drivers of that affinity is what ultimately leads to the design of more potent, selective, and effective medicines.

References

Sources

Safety Operating Guide

N-(3-methylphenyl)piperazine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Immediate Directive: N-(3-methylphenyl)piperazine-1-carboxamide is a nitrogenous organic compound containing a basic piperazine ring and a urea linkage. It must be treated as a hazardous organic waste with potential for skin sensitization and aquatic toxicity.

Do NOT:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with strong acids (exothermic reaction risk due to basic nitrogen).

  • Do NOT mix with strong oxidizers (fire/explosion risk).

Disposal Path: High-Temperature Incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound is not a simple inert solid; it is a pharmacophore building block with specific reactive properties.

Parameter Technical Detail Operational Implication
Chemical Structure Urea derivative with a piperazine ring and m-tolyl group.Nitrogen-rich; generates NOₓ upon incineration. Requires scrubbed incineration.
Basicity Weakly basic (Piperazine nitrogen).Segregation Critical: Incompatible with strong acids (e.g., Nitric, Sulfuric).
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM.Likely exists as a solid or in organic solvent solution.
Hazards (GHS) Irritant (Skin/Eye) , Sensitizer , Aquatic Toxin .Full PPE required.[1][2][3][4][5][6][7] Zero-discharge to environment.
RCRA Status Not specifically P- or U-listed.Classify as Unlisted Hazardous Waste (Characteristic: Toxic/Irritant).

Pre-Disposal Protocol: Segregation & Packaging

The Golden Rule of Waste Management: Never mix waste streams unless you are chemically certain of the result.

A. Waste Stream Decision Matrix

The following logic gate determines the correct waste container for your specific sample state (Solid vs. Liquid).

Waste_Decision_Tree Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? Start->IsLiquid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidCheck Check Solvent Base IsLiquid->LiquidCheck Yes Bin_Solid Container: Wide-Mouth HDPE Label: Solid Hazardous Waste (Toxic/Irritant) SolidPath->Bin_Solid Halogenated Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated? (DMSO, Methanol) Halogenated->NonHalogenated No Bin_Halo Container: Safety Can/Glass Label: Halogenated Organic Waste Halogenated->Bin_Halo Yes Bin_NonHalo Container: Safety Can/Glass Label: Non-Halogenated Organic Waste NonHalogenated->Bin_NonHalo

Figure 1: Waste Stream Segregation Logic. Ensure correct solvent classification to prevent cross-contamination fees.

B. Packaging Specifications
  • Solid Waste:

    • Use a Wide-Mouth HDPE (High-Density Polyethylene) Jar .

    • Why? HDPE is chemically resistant to most organic solids and prevents breakage during transport.

    • Double-bag the solid in a chemically resistant liner (LDPE) before placing it in the jar if the powder is fine, to prevent dust inhalation upon reopening.

  • Liquid Waste (Solutions):

    • Compatibility Check: If the compound is dissolved in a solvent, the solvent dictates the container.

    • Non-Halogenated (e.g., Methanol/Ethanol): Use standard solvent waste carboys (HDPE or Steel).

    • Halogenated (e.g., DCM): Segregate strictly. Halogens require higher incineration temperatures and distinct scrubbers.

Operational Disposal Workflow

Follow this Standard Operating Procedure (SOP) to prepare the waste for pickup.

Step 1: Personal Protective Equipment (PPE) [7]

  • Nitrile Gloves: Double-gloving recommended if handling solutions.

  • Safety Goggles: Standard side-shield protection.

  • Lab Coat: Must be buttoned to the neck.

  • Respiratory Protection: If handling pure powder outside a fume hood, use an N95 or P100 particulate respirator to prevent sensitization.

Step 2: Labeling (Critical for Compliance) Every container must carry a hazardous waste label with the following specific data:

  • Chemical Name: Write out "this compound". Do not use abbreviations or project codes.

  • Constituents: If in solution, list the solvent and approximate % concentration (e.g., "1% in DMSO").

  • Hazard Checkboxes: Check "Toxic" and "Irritant" .

Step 3: Storage Prior to Pickup

  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times unless adding waste.

  • Secondary Containment: Place the waste bottle in a plastic tray to capture potential drips.

Step 4: Final Handoff

  • Contact your institution's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Clean Harbors, Veolia).

  • Request Incineration as the disposal method.[2]

  • Why Incineration? Piperazine rings are biologically active.[8] High-temperature thermal destruction ensures the molecule is broken down into CO₂, H₂O, and N₂, preventing bio-accumulation in waterways.

Emergency Contingency: Spill Response

If a spill occurs, act decisively. The piperazine moiety can cause respiratory sensitization.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (<10g/mL) Within Fume Hood Assess->Minor Major Major Spill (>10g/mL) Outside Hood Assess->Major Action_Minor 1. Absorb (Vermiculite/Pads) 2. Clean with Soap/Water 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Secure Perimeter 3. Call HazMat Team Major->Action_Major

Figure 2: Spill Response Protocol. Prioritize evacuation for large spills due to sensitization risk.

References & Authority

  • PubChem. Compound Summary: N-phenylpiperazine-1-carboxamide (Analogous Structure).[9] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characterization). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Personal Protective Equipment (PPE) Strategy for N-(3-methylphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat N-(3-methylphenyl)piperazine-1-carboxamide (CAS: 85867-78-3) as a Potent Respiratory and Skin Sensitizer .[1]

While specific toxicological data for this exact carboxamide derivative is limited in public repositories, a structural activity relationship (SAR) analysis of its pharmacophore—specifically the piperazine ring and the m-tolyl (3-methylphenyl) moiety—dictates a safety protocol exceeding standard "irritant" precautions.[1]

The Critical Risk: The piperazine substructure is a known sensitizer. Repeated exposure, even at low levels, can lead to irreversible occupational asthma or contact dermatitis. The lipophilic methylphenyl group enhances skin absorption, increasing systemic bioavailability.

Hazard Identification & Risk Assessment

Why we choose specific PPE (The Causality)

To select the correct PPE, we must deconstruct the molecule's behavior. Standard "universal precautions" are insufficient for sensitizers.

Molecular ComponentAssociated HazardOperational Implication
Piperazine Core Respiratory/Skin Sensitization (H334, H317).[1] High pH (basic) potential in solution.Zero-Inhalation Tolerance. Fume hood use is mandatory.[1] N95/P100 respirators are a secondary backup, not a primary control.
Carboxamide Linker Metabolic stability; potential hydrolysis to release free amines.Chemical resistance of gloves must account for potential amine degradation products.
3-Methylphenyl Group Lipophilicity .[1] Increases ability to penetrate the stratum corneum (outer skin layer).Standard latex gloves are permeable. Nitrile (min 5 mil) or Laminate gloves are required.
Physical State Likely Solid/Powder.Electrostatic charging during weighing creates aerosolization risks.
Visualization: Risk-Based PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Logic Start Start: Handling this compound State Define Physical State Start->State Solid Solid / Powder Form State->Solid Solution Solution / Liquid Form State->Solution HighRisk Risk: Aerosolization & Inhalation Solid->HighRisk PermRisk Risk: Splash & Skin Absorption Solution->PermRisk SolidPPE REQUIRED PPE: 1. Fume Hood (Primary) 2. N95/P100 (If outside hood) 3. Double Nitrile Gloves 4. Goggles (Not Safety Glasses) HighRisk->SolidPPE SolventCheck Check Carrier Solvent (DMSO/DCM/Methanol) PermRisk->SolventCheck SolnPPE REQUIRED PPE: 1. Splash Goggles 2. Chem-Resistant Apron 3. Glove type matches Solvent SolventCheck->SolnPPE

Caption: Decision logic for PPE selection based on physical state and primary exposure routes.

PPE Selection Matrix

This matrix defines the minimum acceptable protection.[2] Do not downgrade these requirements based on "small quantity" assumptions; sensitization is dose-independent after the threshold is crossed.[1]

A. Respiratory Protection

Standard: OSHA 29 CFR 1910.134[3][4]

OperationPrimary ControlSecondary PPE (Last Resort)Technical Note
Weighing / Transfer Chemical Fume Hood (Face velocity: 80–120 fpm)N95 or P100 Particulate Respirator Surgical masks offer zero protection against piperazine aerosols.[1]
Spill Cleanup (Solid) HEPA Vacuum (Dedicated)Full-Face Elastomeric Respirator (P100 filters)Do not dry sweep.[1] Dust generation spreads the sensitizer.
Solution Handling Fume HoodHalf-Face Respirator (Organic Vapor Cartridge)Piperazines have distinct odors; if you smell it, the PPE has failed.
B. Dermal Protection (Gloves & Body)

Standard: ASTM F739 (Permeation Resistance)

ComponentRecommendationSpecificationsFailure Mode to Avoid
Primary Glove Nitrile Rubber Thickness: ≥ 0.11 mm (5 mil)Breakthrough: >480 min (solid)Do not use Latex.[1] Latex proteins can cross-react or compound sensitization risks.
Secondary Glove Silver Shield / Laminate Required if dissolved in DCM or DMSO .Nitrile degrades rapidly in chlorinated solvents, carrying the toxin through the skin.
Eye Protection Chemical Goggles Indirect venting. ANSI Z87.1+Safety glasses leave gaps for airborne dust to contact the tear duct (mucosa).
Body Covering Lab Coat (Buttoned) High-neck, long sleeve. Cotton/Poly blend.Exposed wrists are the #1 contamination site. Use glove-over-cuff technique.[1]

Operational Protocol: Safe Handling Workflow

Trustworthiness: A self-validating system.[1]

This protocol integrates PPE into the workflow to ensure "Cradle-to-Grave" safety.[1]

Phase 1: Preparation (The "Clean" Zone)
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Cuff Seal: Don lab coat. Don gloves.[5][6] Pull glove cuffs over the lab coat sleeves. Optional: Use masking tape to seal the glove-coat interface if handling fine micronized powder.[1]

  • Hood Setup: Lower sash to operating height. Verify airflow gauge.

Phase 2: Manipulation (The "Hot" Zone)
  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy. Piperazine derivatives are often hygroscopic and static-prone.[1]

  • Weighing: Perform all weighing inside the hood. Do not walk around the lab with an open spatula.

  • Solubilization: Add solvent slowly. The heat of solution (exothermic) may volatilize the chemical. Keep the vessel closed when not actively adding reagents.

Phase 3: Decontamination & Doffing (Critical Step)

Most exposures occur here.[1]

  • Wipe Down: Wipe all exterior containers (vials, flasks) with a solvent-dampened tissue (ethanol or isopropanol) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (turning inside out) to trap residue.

  • Hand Wash: Wash hands with soap and cool water immediately after doffing. Avoid hot water, which opens pores and increases absorption of any trace residue.

Visualization: The "Barrier Integrity" Workflow

Safety_Workflow Inspect 1. Inspect PPE (Check for pinholes) Don 2. Donning (Glove over Cuff) Inspect->Don Work 3. Active Handling (Inside Fume Hood) Don->Work Wipe 4. Decon Containers (Solvent Wipe) Work->Wipe Doff 5. Doffing (Inside Out) Wipe->Doff Wash 6. Hygiene (Cool Water Wash) Doff->Wash

Caption: Step-by-step workflow to maintain barrier integrity from start to finish.

Emergency Response & Disposal

Spill Response
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don a second pair of gloves and respiratory protection (if outside hood).

  • Neutralize: Cover powder with a damp absorbent pad to prevent dust. If liquid, use a universal absorbent (vermiculite).

  • Clean: Clean surface with 10% acetic acid (if available) or soap/water to protonate the amine and increase solubility for removal, followed by water.

Waste Disposal[1][5][7]
  • Classification: Segregate as Hazardous Organic Waste (Nitrogen-Containing) .

  • Labeling: Clearly mark "Contains Piperazine Derivatives – Sensitizer."

  • Container: Do not use metal containers (aluminum/iron) as piperazines can be corrosive to certain metals over time. Use HDPE or Glass.

References

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). N-(3-Methylphenyl)-4-phenyl-piperazine-1-carboxamide Substance Details. CompTox Chemicals Dashboard. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link]

  • PubChem. 1-(3-Methylphenyl)piperazine (Precursor Safety Data). National Library of Medicine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.